molecular formula C16H17ClN4O8 B565221 2-Chloroinosine 3',4',6'-Triacetate CAS No. 41623-86-3

2-Chloroinosine 3',4',6'-Triacetate

カタログ番号: B565221
CAS番号: 41623-86-3
分子量: 428.782
InChIキー: DOMXKCPDQAYHFE-SDBHATRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroinosine 3',4',6'-Triacetate is a synthetically modified nucleoside that serves as a versatile building block in medicinal chemistry and drug discovery. Its primary research value lies in its potential as a key intermediate for the synthesis of novel adenosine receptor ligands . The 2-chloro substitution on the purine ring and the triacetate protection of the ribose sugar make it a metabolically stabilized precursor for investigating adenosine receptor signaling pathways . Researchers utilize this compound to develop potent and selective agonists or antagonists for adenosine receptor subtypes (A1, A2A, A2B, and A3), which are critical G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes . Studies on similar 2-chloro-substituted nucleosides have shown their significance in creating compounds with potential applications in research areas such as cardiac protection, modulation of the immune response, and understanding ischemic damage . The structural features of 2-Chloroinosine 3',4',6'-Triacetate are designed to allow for further chemical modifications at specific sites, enabling the exploration of structure-activity relationships and the development of specialized research tools . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXKCPDQAYHFE-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Investigating the Therapeutic Potential of 2-Chloroinosine 3',4',6'-Triacetate in Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for antiviral drug discovery. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, and their strategic modification into prodrugs has proven to be a highly effective approach to improve their pharmacological properties. This technical guide outlines a comprehensive research roadmap for the evaluation of a promising, yet under-investigated compound: 2-Chloroinosine 3',4',6'-Triacetate. We will delve into the scientific rationale for its potential as a broad-spectrum antiviral agent, its hypothesized mechanism of action, and a detailed, field-proven framework for its systematic in vitro evaluation. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this novel nucleoside analog.

Introduction: The Rationale for Investigating 2-Chloroinosine 3',4',6'-Triacetate

The pursuit of effective antiviral agents is a central challenge in modern medicine. A significant portion of clinically successful antivirals are nucleoside analogs, which act by mimicking natural nucleosides and interfering with viral replication. However, the efficacy of these analogs can be hampered by poor cellular permeability and the requirement for intracellular phosphorylation to their active triphosphate form.

2-Chloroinosine 3',4',6'-Triacetate is a rationally designed molecule that addresses these challenges. It is a derivative of 2-chloroinosine, a purine nucleoside analog. The key structural features of this compound and the rationale for its investigation are as follows:

  • Prodrug Strategy: The presence of three acetate groups on the ribose sugar dramatically increases the lipophilicity of the molecule. This acylation is a well-established prodrug strategy to enhance passive diffusion across the cell membrane, a critical first step for any intracellularly acting drug.[1][2] Once inside the cell, it is hypothesized that cellular esterases will cleave the acetate groups, releasing the active parent compound, 2-chloroinosine.

  • The Active Moiety: 2-Chloroinosine: Inosine itself is a naturally occurring purine nucleoside. Its chlorinated counterpart, 2-chloroinosine, is expected to be recognized by cellular kinases and phosphorylated to 2-chloroinosine triphosphate. This triphosphate metabolite is the putative active antiviral agent. The presence of the chloro group at the 2-position of the purine ring is known to confer resistance to deamination by adenosine deaminase, which can increase the intracellular half-life of the active compound.[3]

  • Hypothesized Mechanism of Action: As a nucleoside analog triphosphate, 2-chloroinosine triphosphate is predicted to compete with natural nucleoside triphosphates (like ATP or GTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase.[4] This incorporation can lead to two primary antiviral outcomes:

    • Chain Termination: The modified nucleoside, once incorporated, may prevent the addition of the next nucleotide, thus halting the replication of the viral genome.[5]

    • Lethal Mutagenesis: The incorporated analog may cause mispairing during subsequent rounds of replication, leading to an accumulation of mutations that ultimately results in a non-viable viral progeny.[6]

This multi-faceted design makes 2-Chloroinosine 3',4',6'-Triacetate a compelling candidate for investigation as a broad-spectrum antiviral, particularly against RNA viruses that rely on an RNA-dependent RNA polymerase (RdRp).

The Research Roadmap: A Step-by-Step Evaluation Framework

A systematic and rigorous evaluation is paramount to determining the therapeutic potential of any new chemical entity. The following sections outline a logical and experimentally sound workflow for the comprehensive in vitro characterization of 2-Chloroinosine 3',4',6'-Triacetate.

Foundational Steps: Synthesis and Characterization

A plausible synthetic route would involve the reaction of 2-chloroinosine with an excess of acetic anhydride in the presence of a suitable catalyst.

cluster_synthesis Synthesis of 2-Chloroinosine 3',4',6'-Triacetate 2_Chloroinosine 2-Chloroinosine Reaction Acylation Reaction 2_Chloroinosine->Reaction Acetic_Anhydride Acetic Anhydride (excess) Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., Pyridine) Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 2-Chloroinosine 3',4',6'-Triacetate Purification->Product

Caption: A generalized workflow for the synthesis of 2-Chloroinosine 3',4',6'-Triacetate.

Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation: A Three-Pillar Approach

The in vitro assessment of 2-Chloroinosine 3',4',6'-Triacetate should be built on three pillars: cytotoxicity, antiviral efficacy, and mechanism of action.

Before evaluating its antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC₅₀). The MTT assay is a widely used and reliable method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for many viruses) at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Chloroinosine 3',4',6'-Triacetate in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "vehicle" control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The next step is to determine the compound's ability to inhibit viral replication, expressed as the 50% effective concentration (EC₅₀). The plaque reduction assay is a gold-standard method for quantifying the inhibition of infectious virus production.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible host cell line to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of 2-Chloroinosine 3',4',6'-Triacetate.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined from a dose-response curve.

Data Presentation: Summarizing Cytotoxicity and Efficacy

The results from the cytotoxicity and antiviral efficacy assays should be summarized in a clear and concise table to calculate the Selectivity Index (SI), a crucial measure of a compound's therapeutic potential.

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2-Chloroinosine 3',4',6'-TriacetateTBDTBDTBD
Positive Control AntiviralValueValueValue

TBD: To Be Determined through experimentation.

A higher SI value indicates a more promising therapeutic window for the compound.

Understanding how a compound inhibits viral replication is critical for its further development. Based on its structure, 2-Chloroinosine 3',4',6'-Triacetate is hypothesized to act as an inhibitor of the viral polymerase. The following assays can be employed to investigate its mechanism of action.

A. Intracellular Activation Pathway

cluster_activation Hypothesized Intracellular Activation Prodrug 2-Chloroinosine 3',4',6'-Triacetate Deacetylation Cellular Esterases Prodrug->Deacetylation Uptake Active_Nucleoside 2-Chloroinosine Deacetylation->Active_Nucleoside Cleavage of Acetate Groups Phosphorylation1 Cellular Kinases Active_Nucleoside->Phosphorylation1 Monophosphate 2-Chloroinosine Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Cellular Kinases Monophosphate->Phosphorylation2 Diphosphate 2-Chloroinosine Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Cellular Kinases Diphosphate->Phosphorylation3 Triphosphate 2-Chloroinosine Triphosphate (Active Form) Phosphorylation3->Triphosphate

Caption: The proposed intracellular activation pathway of the prodrug.

B. Viral Entry Assay

To confirm that the compound acts intracellularly and not by inhibiting viral entry, a viral entry assay can be performed.

Experimental Protocol: Viral Entry Assay

  • Pre-treatment: Treat host cells with 2-Chloroinosine 3',4',6'-Triacetate for a few hours.

  • Washout: Remove the compound-containing medium and wash the cells thoroughly.

  • Infection: Infect the pre-treated cells with the virus.

  • Quantification: After a suitable incubation period, quantify the level of viral replication (e.g., by qPCR for viral RNA or a plaque assay).

If the compound is still effective after being washed out, it suggests an intracellular target.

C. In Vitro Viral Polymerase Assay

To directly test the hypothesis that the active metabolite inhibits the viral polymerase, an in vitro polymerase assay is essential.

Experimental Protocol: In Vitro Viral Polymerase Assay

  • Synthesize the Active Metabolite: Chemically synthesize 2-chloroinosine triphosphate.

  • Assay Setup: In a cell-free system, combine the purified viral polymerase, a suitable RNA or DNA template, and a mixture of natural nucleoside triphosphates (one of which is radiolabeled or fluorescently tagged).

  • Inhibition: Add varying concentrations of 2-chloroinosine triphosphate to the reaction.

  • Analysis: Measure the incorporation of the labeled nucleotide into the newly synthesized nucleic acid. A reduction in incorporation in the presence of 2-chloroinosine triphosphate indicates direct inhibition of the polymerase.

Quantifying the Impact on Viral Replication

To further characterize the antiviral effect, it is important to quantify the reduction in viral progeny and viral protein expression.

A. Quantitative PCR (qPCR) for Viral Load

qPCR is a highly sensitive method to measure the amount of viral genetic material in infected cells.

Experimental Protocol: qPCR for Viral Load

  • Infection and Treatment: Infect cells with the virus and treat with different concentrations of 2-Chloroinosine 3',4',6'-Triacetate.

  • RNA/DNA Extraction: At various time points post-infection, lyse the cells and extract the total RNA or DNA.

  • Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using a reverse transcriptase.

  • qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.

  • Data Analysis: Quantify the viral genome copy number relative to a standard curve and normalize to a host housekeeping gene.

B. Western Blot for Viral Protein Expression

Western blotting allows for the visualization and quantification of specific viral proteins.

Experimental Protocol: Western Blot for Viral Proteins

  • Infection and Treatment: Infect and treat cells as described for the qPCR assay.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for a key viral protein (e.g., a capsid or polymerase protein) and a host loading control (e.g., actin or GAPDH).

  • Detection: Use a labeled secondary antibody to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative expression of the viral protein.

Advanced Characterization and Future Directions

Should 2-Chloroinosine 3',4',6'-Triacetate demonstrate promising in vitro activity and a favorable selectivity index, further investigations would be warranted.

  • Broad-Spectrum Activity: The compound should be tested against a panel of different viruses, particularly other RNA viruses, to determine its spectrum of activity.

  • Resistance Studies: To anticipate potential clinical challenges, resistance selection studies should be performed by passaging the virus in the presence of increasing concentrations of the compound. Any resistant variants should be sequenced to identify mutations, likely in the viral polymerase.

  • In Vivo Efficacy and Toxicology: Promising in vitro results would pave the way for evaluation in appropriate animal models of viral infection to assess in vivo efficacy, pharmacokinetics, and safety.

Conclusion

2-Chloroinosine 3',4',6'-Triacetate represents a scientifically sound and promising candidate for antiviral drug discovery. Its design as a lipophilic prodrug of a chlorinated inosine analog positions it favorably to overcome common hurdles in nucleoside analog therapy. The systematic research roadmap outlined in this guide provides a robust framework for its comprehensive in vitro evaluation. By following this structured approach, researchers can effectively and efficiently elucidate the therapeutic potential of this compound and contribute to the ongoing battle against viral diseases.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Sanz-Gómez, N., et al. (2021). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'. Nucleosides, Nucleotides & Nucleic Acids, 40(12), 1234-1248.
  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (2023). ACS Omega, 8(28), 25257-25265. [Link]

  • Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (2023, July 6). ACS Publications. [Link]

  • RSC Publishing. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs. [Link]

  • ASM Journals. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of N 6-alkyladenosines and O 6-substituted inosine.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Acylation of Nucleosides - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The acetylation of inosine (3a). | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2020, August 20). How to calculate viral titer based on qPCR measurement?. Retrieved from [Link]

  • Virology Blog. (2010, July 7). Virology toolbox: the western blot. Retrieved from [Link]

  • ACS Publications. (2022, November 30). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies | JACS Au. Retrieved from [Link]

  • MDPI. (2022, April 18). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Retrieved from [Link]

  • Gene-Quantification. (n.d.). Introduction to Quantitative PCR: methods and applications guide. Retrieved from [Link]

  • YouTube. (2020, November 25). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of viral protein in cell lysates and in virions..... Retrieved from [Link]

  • Humana Press. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription.
  • CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]

  • MDPI. (2022, October 21). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2019, November 8). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed. Retrieved from [Link]

  • MDPI. (2025, October 16). Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. Retrieved from [Link]

  • National Institutes of Health. (2018, December 27). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2001, July 3). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed. Retrieved from [Link]

  • eScholarship.org. (n.d.). Large Scale Reaction Profiling and Determination of Permeability-Relevant Lipophilicity for Macrocyclic Peptides in Complex Mass-Encoded Mixtures and DNA-Encoded Libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Retrieved from [Link]

Sources

Biological activity of 2-Chloroinosine triacetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloropurine Nucleoside Analogs: A Foundational Analysis for 2-Chloroinosine Triacetate Derivatives

Preamble: A Note on the Scientific Landscape

To our fellow researchers, scientists, and drug development professionals, this guide is structured to provide a deep, mechanistic understanding of the biological activities associated with 2-chlorinated purine nucleosides. Direct, published research on "2-Chloroinosine triacetate" is sparse. Therefore, this whitepaper adopts a foundational approach. We will first provide an in-depth analysis of its parent and closely related, well-characterized analogs: 2-Chloroadenosine (2-CAdo) and the clinically significant Cladribine (2-Chloro-2'-deoxyadenosine, 2-CdA) .

The established mechanisms and biological profiles of these compounds serve as a robust predictive framework for understanding the potential of 2-Chloroinosine and its derivatives. Furthermore, we will dissect the "triacetate" modification as a deliberate and common prodrug strategy. This guide is thus designed not as a simple data sheet, but as a tool for rational inquiry, enabling researchers to logically deduce the probable activities and guide future investigations into this promising chemical space.

Section 1: The Foundational Compound: 2-Chloroadenosine (2-CAdo)

2-Chloroadenosine is an adenosine analog distinguished by a chlorine atom at the C2 position of the purine ring. This single modification confers a critical property: resistance to deamination by adenosine deaminase (ADA), the primary enzyme that degrades adenosine to inosine.[1] This resistance dramatically increases its metabolic stability and bioavailability, allowing for sustained biological effects.

Mechanism of Action: A Duality of Pathways

The biological effects of 2-CAdo are not monolithic; they arise from two distinct and parallel pathways: extracellular receptor activation and intracellular metabolic conversion.

  • Extracellular Adenosine Receptor Agonism: 2-CAdo functions as an agonist for adenosine receptors (ARs), primarily the A1 and A2A subtypes.[2] Binding to these G-protein coupled receptors on the cell surface can trigger a cascade of downstream signaling events. For instance, A1 receptor activation is known to inhibit adenylyl cyclase, decreasing intracellular cAMP, while A2A receptor activation typically stimulates it.[2] This receptor-mediated activity is responsible for many of its immunomodulatory and neurological effects.[3][4][5]

  • Intracellular Metabolism and Cytotoxicity: Following transport into the cell via nucleoside transporters, 2-CAdo can be phosphorylated by cellular kinases, such as adenosine kinase, to form 2-chloro-adenosine monophosphate (2-Cl-AMP), diphosphate (2-Cl-ADP), and ultimately the active triphosphate metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP).[6] This metabolite can be incorporated into DNA and RNA, inhibiting their synthesis and leading to cell cycle arrest and apoptosis.[7][8] The accumulation of 2-Cl-ATP, coupled with a corresponding depletion of natural ATP pools, contributes significantly to its cytotoxic effects, particularly in cancer cells.[6]

2-CAdo_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CAdo_out 2-Chloroadenosine (2-CAdo) ENT Nucleoside Transporter CAdo_out->ENT Uptake A1R A1 Receptor CAdo_out->A1R Binds A2AR A2A Receptor CAdo_out->A2AR Binds CAdo_in 2-CAdo ENT->CAdo_in Signal Downstream Signaling (e.g., cAMP modulation) A1R->Signal A2AR->Signal Kinases Adenosine Kinase (and others) CAdo_in->Kinases Metabolism Cl_ATP 2-Chloro-ATP Apoptosis S-Phase Arrest & Apoptosis Cl_ATP->Apoptosis Inhibits DNA/RNA Synthesis ATP_depletion ATP Depletion Cl_ATP->ATP_depletion Contributes to ATP_depletion->Apoptosis Induces Kinases->Cl_ATP Phosphorylation Signal->Apoptosis Contributes to Cladribine_Mechanism cluster_outside Extracellular cluster_inside Lymphocyte Cytoplasm CdA_out Cladribine (2-CdA) CdA_in 2-CdA CdA_out->CdA_in Cellular Uptake dCK Deoxycytidine Kinase (High Activity) CdA_in->dCK CdAMP 2-CdA-MP CdATP 2-CdA-TP (Active Metabolite) CdAMP->CdATP Further Phosphorylation RNR Ribonucleotide Reductase CdATP->RNR Inhibits DNAPol DNA Polymerase CdATP->DNAPol Inhibits DNA_damage DNA Strand Breaks DNA Repair Inhibition CdATP->DNA_damage Incorporation dCK->CdAMP Phosphorylation (Trapping Step) RNR->DNA_damage DNAPol->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Triggers Prodrug_Activation Prodrug 2-Chloroinosine Triacetate (Lipophilic Prodrug) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug 2-Chloroinosine (Active Nucleoside) Membrane->ActiveDrug Intracellular Esterases Metabolism Metabolic Activation (Phosphorylation) ActiveDrug->Metabolism

Figure 3: General workflow for a triacetate nucleoside prodrug.

Section 4: Methodologies for Assessing Biological Activity

To evaluate the potential of 2-Chloroinosine triacetate or any novel nucleoside analog, a standardized yet comprehensive set of in vitro assays is required. The choice of assays should be driven by the predicted mechanisms of action.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)
  • Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

  • Causality: This is a primary screen to establish dose ranges for further mechanistic studies. It measures overall cell viability, which is a composite of cytotoxic and cytostatic effects.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., U937 for leukemia, PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [1] 2. Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Chloroinosine triacetate) in culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability versus log[compound concentration] and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)
  • Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: If cytotoxicity is observed, this assay determines if the mechanism of cell death is programmed (apoptosis), which is often a desired outcome for anticancer agents. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Methodology:

    • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution. Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells immediately using a flow cytometer.

      • Annexin V(-) / PI(-) = Live cells

      • Annexin V(+) / PI(-) = Early apoptotic cells

      • Annexin V(+) / PI(+) = Late apoptotic/necrotic cells

Protocol 3: Antiviral Activity (Plaque Reduction Assay)
  • Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

  • Causality: This is the gold-standard assay for quantifying the ability of a compound to inhibit viral replication and spread.

  • Methodology:

    • Cell Monolayer: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates. [9] 2. Virus Infection: Infect the cells with a known amount of virus (e.g., Dengue, RSV) for 1-2 hours to allow for viral entry.

    • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl-cellulose) containing serial dilutions of the test compound.

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), which depends on the virus.

    • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formaldehyde), and stain with a dye like crystal violet.

    • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

[9]### Section 5: Data Summary and Future Directions

While specific data for 2-Chloroinosine triacetate is not available, we can summarize representative data for its parent compounds to establish a benchmark for expected potency.

Table 1: Representative Biological Activity of 2-Chloropurine Analogs

CompoundAssay / Cell LineActivity MetricReported ValueCitation
2-Chloroadenosine Apoptosis Induction (PC3 cells)Concentration50 µM
Uridine Influx InhibitionApparent Kᵢ33 µM
Anti-inflammatory (in vivo)Effective Dose10 µg/kg/day
Cladribine (2-CdA) Hairy-Cell LeukemiaClinical ResponseComplete Response
Chronic Lymphocytic LeukemiaClinical Response55% Overall Response
Follicular LymphomaClinical Response84% Overall Response
Future Directions and Predictions

Based on the foundational data, we can formulate logical hypotheses and guide future research for 2-Chloroinosine triacetate :

  • Synthesis and Characterization: The first critical step is the chemical synthesis of 2-Chloroinosine and its triacetate prodrug, followed by full structural and purity characterization.

  • Anticancer Evaluation: Given the potent anticancer effects of related compounds, 2-Chloroinosine triacetate should be screened against a panel of hematological and solid tumor cell lines. It is predicted to show S-phase specific cytotoxicity. 3[8][10]. Antiviral Screening: Nucleoside analogs are a rich source of antiviral drugs. T[11][12]he compound should be tested against a broad panel of RNA and DNA viruses. The 2-chloro substitution may offer an advantage by preventing deamination, a common resistance mechanism. 4[13]. Immunomodulatory Potential: The parent compound, adenosine, suppresses immune responses. H[14]owever, some analogs can block this effect. T[14][15]herefore, it is crucial to investigate whether 2-Chloroinosine and its derivatives act as agonists or antagonists at adenosine receptors to determine their potential in treating inflammatory diseases or as adjuvants in immunotherapy.

This structured, mechanism-based approach provides a clear and scientifically rigorous pathway for the investigation and potential development of 2-Chloroinosine triacetate derivatives, leveraging decades of research on related foundational compounds.

References

  • Montgomery, J. A., et al. (1992). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiretroviral agents. Journal of Medicinal Chemistry.
  • Robak, T., et al. (2006). 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy. Postepy higieny i medycyny doswiadczalnej. Available at: [Link]

  • Kay, A. C., et al. (1992). 2-Chlorodeoxyadenosine treatment of low-grade lymphomas. Journal of Clinical Oncology. Available at: [Link]

  • Piro, L. D., et al. (1988). 2-Chlorodeoxyadenosine: an effective new agent for the treatment of chronic lymphocytic leukemia. Blood. Available at: [Link]

  • Johri, A., et al. (2010). 2-Chloroadenosine (2-CADO) treatment modulates the pro-inflammatory immune response to prevent acute lung inflammation in BALB/c mice suffering from Klebsiella pneumoniae B5055-induced pneumonia. International Journal of Antimicrobial Agents. Available at: [Link]

  • De Clercq, E., & Neyts, J. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy. Available at: [Link]

  • Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Current Pharmaceutical Analysis. Available at: [Link]

  • Betticher, D. C., et al. (1996). 2-chlorodeoxyadenosine (2-CDA) therapy in previously untreated patients with follicular stage III-IV non-Hodgkin's lymphoma. Annals of Oncology. Available at: [Link]

  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

  • Piro, L. D., et al. (1994). 2-chloro-2'-deoxyadenosine: clinical applications in hematology. Leukemia & Lymphoma. Available at: [Link]

  • Fabijanovic, D., & Smolej, L. (2010). 2-Chloro-2'-deoxyadenosine (2CdA, Cladribine): a potent antileukemic agent. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Das, U., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Investigational New Drugs. Available at: [Link]

  • Saven, A., & Piro, L. D. (1994). 2-Chlorodeoxyadenosine: a new nucleoside analog active in lymphoid malignancies. Annals of Internal Medicine. Available at: [Link]

  • Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Bentham Science Publishers. Available at: [Link]

  • King, B., et al. (2022). Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2. Frontiers in Immunology. Available at: [Link]

  • Luszczki, J. J., et al. (2009). 2-Chloroadenosine, a Preferential Agonist of Adenosine A1 Receptors, Enhances the Anticonvulsant Activity of Carbamazepine and Clonazepam in Mice. Pharmacological Reports. Available at: [Link]

  • Kay, A. C., et al. (1992). 2-Chlorodeoxyadenosine treatment of low-grade lymphomas. Journal of Clinical Oncology. Available at: [Link]

  • Le-Moigne, S., et al. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochemical Pharmacology. Available at: [Link]

  • Golembiowska, K., & Zylewska, A. (1997). Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum. Polish Journal of Pharmacology. Available at: [Link]

  • Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. ResearchGate. Available at: [Link]

  • Santana, V. M., et al. (1991). A phase I clinical trial of 2-chlorodeoxyadenosine in pediatric patients with acute leukemia. Journal of Clinical Oncology. Available at: [Link]

  • Galmarini, C. M., et al. (2003). Nucleoside analogues: mechanisms of drug resistance and reversal. Oncology. Available at: [Link]

  • Jordheim, L. P., et al. (2013). The impact of nucleoside transport on the assessment of antiviral nucleoside analogs. Antiviral Research. Available at: [Link]

  • Farias, K. J. S., et al. (2014). Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys. Viral Immunology. Available at: [Link]

  • Gidday, J. M., et al. (1999). 2-Chloroadenosine reverses hyperglycemia-induced inhibition of phosphoinositide synthesis in cultured human retinal pigment epithelial cells and prevents reduced nerve conduction velocity in diabetic rats. Metabolism. Available at: [Link]

  • Devaux, C. A., et al. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? International Journal of Antimicrobial Agents. Available at: [Link]

  • De Clercq, E. (2023). Hydrogen Bonding (Base Pairing) in Antiviral Activity. Viruses. Available at: [Link]

  • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. Available at: [Link]

  • Gürsoy, E. A., & Karali, N. (2018). Biological activity screening of some hydrazone and chalcone derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Bhingolikar, V. E., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available at: [Link]

  • Svensson, R., et al. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Juliusson, G., & Liliemark, J. (1999). Chemosensitivity in vitro to 2-chlorodeoxyadenosine and 9-beta-D-arabinofuranosyl-2-fluoroadenine in previously unexposed cases of chronic lymphocytic leukemia. Leukemia Research. Available at: [Link]

  • LSU Health New Orleans. (n.d.). Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. LSU Health Digital Scholar. Available at: [Link]

  • de Oliveira, J. R., et al. (2021). Anticoronavirus and Immunomodulatory Phenolic Compounds: Opportunities and Pharmacotherapeutic Perspectives. Molecules. Available at: [Link]

  • Thompson, R. D., et al. (1991). Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Mechanism of action for 2-Chloroinosine nucleoside analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action for 2-Chloroinosine Nucleoside Analogs

Abstract

2-Chloroinosine nucleoside analogs, a subset of the broader purine analog class of therapeutics, represent a cornerstone in the treatment of various hematological malignancies and have demonstrated potential in antiviral and anti-inflammatory applications.[1][2][3] These compounds function as prodrugs, requiring intracellular transport and metabolic activation to exert their cytotoxic effects. Their mechanism is multifaceted, primarily revolving around the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis).[4][5] Upon cellular uptake via nucleoside transporters, these analogs are phosphorylated by cellular kinases to their active triphosphate form.[5][6][7] This active metabolite, for instance, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP), subsequently acts as a competitive inhibitor and a fraudulent substrate for key cellular enzymes, including DNA and RNA polymerases and ribonucleotide reductase.[5][7] Incorporation of these analogs into nascent DNA strands leads to the inhibition of DNA synthesis and repair, triggering S-phase cell cycle arrest and activating the intrinsic apoptotic pathway.[7][8][9][10] This guide provides a detailed examination of the molecular journey of 2-chloroinosine analogs from cellular entry to the execution of cell death, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Purine Analog Strategy

Nucleoside analogs are synthetic compounds that mimic endogenous nucleosides, the fundamental building blocks of DNA and RNA.[2][11] By virtue of their structural similarity, they can subvert cellular metabolic pathways, particularly those involved in nucleic acid replication.[3][12] This antimetabolite strategy has proven highly effective in targeting rapidly proliferating cells, such as those found in cancers or in virally infected cells, which rely heavily on the synthesis of new genetic material.[4][12]

Among these, purine analogs like 2-Chloroadenosine and its deoxy-derivative, 2-Chloro-2'-deoxyadenosine (CdA or Cladribine), are of significant clinical interest.[1][10] A key feature of these molecules is the substitution of a chlorine atom at the 2-position of the purine ring. This modification confers resistance to degradation by adenosine deaminase (ADA), an enzyme that would otherwise rapidly inactivate the parent compound, thereby increasing the intracellular half-life and therapeutic efficacy of the analog.[5][7][13] This guide will dissect the sequential mechanisms that define the potent bioactivity of this class of compounds.

The Activation Cascade: From Prodrug to Potent Inhibitor

The journey of a 2-chloroinosine analog begins with its entry into the target cell and subsequent metabolic conversion into its pharmacologically active form. This process is a critical determinant of its efficacy.

Cellular Uptake

2-Chloroinosine analogs are hydrophilic molecules and cannot passively diffuse across the lipid bilayer of the cell membrane. Their entry is mediated by specific membrane proteins known as nucleoside transporters (NTs).[14] Studies have shown that the human equilibrative nucleoside transporter-1 (hENT1) is a key player in the uptake of 2-chloroadenosine (2-CADO), and its inhibition can prevent the downstream apoptotic effects of the analog.[6][15] The expression levels of these transporters in target cells can therefore be a significant factor in determining drug sensitivity and resistance.

Intracellular Phosphorylation: The Rate-Limiting Step

Once inside the cell, the nucleoside analog is essentially a prodrug. It must undergo sequential phosphorylation to its 5'-triphosphate derivative to become active. This bioactivation is catalyzed by cellular nucleoside and nucleotide kinases.

  • Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group. For 2-Chloro-2'-deoxyadenosine (Cladribine), this is primarily catalyzed by deoxycytidine kinase (dCK).[5] For ribo-analogs like 2-Chloroadenosine, adenosine kinase is the key enzyme.[6][7][15] The resulting 2-chloro-2'-deoxyadenosine monophosphate or 2-chloroadenosine monophosphate is then further phosphorylated.

  • Di- and Triphosphorylation: Subsequent phosphorylation steps are carried out by other cellular nucleotide kinases to yield the di- and ultimately the active triphosphate form (e.g., 2-chloro-ATP or 2-CdATP).[5][7][16]

The dependence on cellular kinases for activation explains the selective toxicity of these analogs towards certain cell types. For instance, lymphoid cells often have high levels of dCK and low levels of deactivating enzymes, making them particularly sensitive to Cladribine.[5]

G cluster_outside Extracellular Space cluster_inside Intracellular Space Analog_ext 2-Chloroadenosine (Prodrug) NT Nucleoside Transporter (hENT1) Analog_ext->NT Uptake Analog_int 2-Chloroadenosine Analog_MP 2-Chloro-AMP Analog_int->Analog_MP Adenosine Kinase (Rate-limiting step) Analog_DP 2-Chloro-ADP Analog_MP->Analog_DP Nucleotide Kinases Analog_TP 2-Chloro-ATP (Active Drug) Analog_DP->Analog_TP Nucleotide Kinases NT->Analog_int G cluster_dna Nucleic Acid Synthesis Disruption cluster_apoptosis Apoptosis Induction Active_Drug 2-Chloro-dATP / 2-Chloro-ATP (Active Triphosphate Analog) DNA_Poly DNA Polymerases Active_Drug->DNA_Poly Inhibits RNR Ribonucleotide Reductase Active_Drug->RNR Inhibits DNA_Synth Inhibition of DNA Synthesis & Repair DNA_Poly->DNA_Synth RNR->DNA_Synth S_Phase S-Phase Arrest DNA_Synth->S_Phase Mito Mitochondria S_Phase->Mito Triggers CytC Cytochrome c Release Mito->CytC Caspase Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Downstream mechanisms of action for active triphosphate analogs.

Summary of Molecular Targets and Effects

The efficacy of 2-chloroinosine analogs stems from their ability to interfere with multiple, critical cellular targets following their metabolic activation.

Target Enzyme/ProcessEffect of AnalogConsequence
Deoxycytidine/Adenosine Kinase SubstrateRequired for metabolic activation (phosphorylation). [5][6][7]
Ribonucleotide Reductase Inhibition by triphosphateDepletion of dNTP pools, inhibition of DNA synthesis. [5]
DNA Polymerases Competitive inhibition, incorporation into DNAHalts DNA replication, causes DNA strand breaks. [5][8]
DNA Repair Mechanisms InhibitionAccumulation of DNA damage. [5]
Adenosine Deaminase ResistanceIncreased intracellular stability and half-life. [5][7][13]

Experimental Protocols for Mechanistic Studies

Verifying the mechanism of action of a novel 2-chloroinosine analog requires a series of targeted experiments. Below are outlines of key methodologies.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Culture: Plate target cells (e.g., PC3 prostate cancer cells or EHEB leukemic cells) at a suitable density and allow them to adhere overnight. [7][8]2. Treatment: Treat cells with various concentrations of the 2-chloroinosine analog (e.g., 10-50 µM) for a specified time course (e.g., 24, 48, 72 hours). [14]Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Validation Control: To confirm that the effect is due to intracellular metabolism, pre-incubate a set of cells with an adenosine kinase inhibitor like 5'-iodotubercidin before adding the analog. [7]This should suppress the apoptotic effect.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S-phase have an intermediate amount.

Methodology:

  • Cell Culture and Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the S-phase is indicative of DNA synthesis inhibition. [8][9]

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The mechanism of action of 2-chloroinosine nucleoside analogs is a well-defined cascade involving cellular uptake, mandatory metabolic activation, and a multi-pronged assault on nucleic acid metabolism. The resulting inhibition of DNA synthesis and induction of apoptosis form the basis of their potent therapeutic activity against lymphoproliferative disorders and other malignancies. Their ability to sensitize cancer cells to other treatments further highlights their clinical utility. [8][10] Future research in this area will likely focus on overcoming resistance mechanisms, which can include decreased activity of activating kinases like dCK or reduced expression of nucleoside transporters. Furthermore, the development of novel analogs with improved toxicity profiles and broader spectrums of activity, including against solid tumors and viral pathogens, remains a key objective for drug development professionals. A deeper understanding of the interplay between these analogs and cellular signaling pathways will continue to refine their use and unlock their full therapeutic potential.

References

  • Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Bentham Science Publisher.
  • Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line | Request PDF. ResearchGate.
  • 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. NIH.
  • Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'. Source Not Available.
  • Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. PubMed.
  • 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. PubMed.
  • Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD. PubMed.
  • 2-chloro-2'-deoxyadenosine: clinical applications in hematology. PubMed.
  • 2-Chloroadenosine and human prostate cancer cells. PubMed.
  • 2'-Chloro-2'-deoxyadenosine | Purine Nucleoside Analog. MedChemExpress.
  • 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy. PubMed.
  • 2-Chloroadenosine | Adenosine Analogue. MedChemExpress.
  • The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma. PubMed.
  • Influence of 2-chloroadenosine on the nucleotide content of isolated rat hep
  • The 2-chlorodeoxyadenosine-induced cell death signalling pathway in human thymocytes is different from that induced by 2-chloroadenosine. PubMed.
  • Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine. PubMed.
  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC.
  • Nucleotide and nucleoside-based drugs: past, present, and future. PMC.
  • Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques. Source Not Available.
  • Nucleoside analogues – Knowledge and References. Taylor & Francis.
  • Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2. Source Not Available.

Sources

Literature review of 2-Chloroinosine 3',4',6'-Triacetate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloroinosine 3',4',6'-Triacetate

For researchers and professionals in drug development, the synthesis of modified nucleosides is a cornerstone of creating novel therapeutic agents. 2-Chloroinosine 3',4',6'-Triacetate is a valuable intermediate in the synthesis of various biologically active compounds, including analogs of 2-chloroadenosine. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental protocols.

Introduction to 2-Chloroinosine 3',4',6'-Triacetate

2-Chloroinosine 3',4',6'-Triacetate is a protected derivative of 2-chloroinosine. The acetylation of the ribose hydroxyl groups enhances its solubility in organic solvents and allows for selective modifications of the purine base. The 2-chloro substituent is a key feature, as it can be further functionalized or can impart desirable electronic properties to the final molecule, influencing its biological activity. For instance, the introduction of a halogen at the C2 position of purine can make the nucleoside resistant to deamination by adenosine deaminase, enhancing its metabolic stability.[1]

Primary Synthesis Pathway: A Multi-step Approach from Guanosine

The most robust and well-documented pathway to 2-Chloroinosine 3',4',6'-Triacetate proceeds from the readily available starting material, guanosine. This multi-step synthesis involves the protection of the ribose hydroxyls, chlorination of the purine ring, and selective functionalization.

Step 1: Acetylation of Guanosine

The initial step involves the protection of the hydroxyl groups of the ribose moiety of guanosine by acetylation. This is a crucial step to prevent side reactions in the subsequent chlorination steps.

Experimental Protocol: Acetylation of Guanosine

A well-established method for the acetylation of guanosine involves the use of acetic anhydride.[2][3]

  • Suspend guanosine in acetic anhydride.

  • Heat the mixture to facilitate the reaction. An improved procedure suggests a two-step increase in temperature, first to 50°C and then to 72°C, to drive the reaction to completion.[2]

  • Upon completion, the reaction mixture is cooled, and the product, 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)guanine (guanosine triacetate), is isolated, often by crystallization, in high yield (around 92%).[2]

Diagram of Guanosine Acetylation

acetylation Guanosine Guanosine Guo_Triacetate Guanosine Triacetate Guanosine->Guo_Triacetate Acetic Anhydride chlorination1 Guo_Triacetate Guanosine Triacetate Amino_Chloro_Purine 2-Amino-6-chloropurine Triacetate Guo_Triacetate->Amino_Chloro_Purine Phosphorus Oxychloride

Caption: Chlorination of Guanosine Triacetate.

Step 3: Diazotization and Chlorination to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

The 2-amino group is then converted to a chloro group via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol: Conversion to the 2,6-Dichloro Derivative

  • The 2-amino-6-chloropurine triacetate is subjected to a diazotization reaction using a nitrite source, such as isoamyl nitrite. [2]2. The resulting diazonium salt is then treated with a chlorine source to replace the diazonium group with a chlorine atom, affording 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

An alternative and more direct synthesis of this key intermediate starts from 2,6-dichloropurine and tetra-O-acetyl-D-ribofuranose via a Vorbrüggen glycosylation. [4] Experimental Protocol: Vorbrüggen Glycosylation

  • A suspension of 2,6-dichloropurine in dry acetonitrile is treated with N,O-Bis(trimethylsilyl)acetamide (BSA) to silylate the purine. [4]2. A solution of tetra-O-acetyl-D-ribofuranose in dry acetonitrile is then added, followed by a Lewis acid catalyst such as TMSOTf. [4]3. The reaction mixture is heated, and upon completion, the product is isolated after a workup with sodium bicarbonate solution, yielding the desired 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in high yield (95%). [4]

Diagram of 2,6-Dichloropurine Nucleoside Synthesis

dichloro_synthesis Amino_Chloro_Purine 2-Amino-6-chloropurine Triacetate Dichloro_Purine 2,6-Dichloropurine Triacetate Amino_Chloro_Purine->Dichloro_Purine 1. Isoamyl Nitrite 2. Chlorine Source

Caption: Formation of the 2,6-dichloro intermediate.

Step 4: Selective Hydrolysis to 2-Chloroinosine 3',4',6'-Triacetate

The final step involves the selective conversion of the 6-chloro group to a hydroxyl group. The C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position.

Experimental Protocol: Selective Hydrolysis

While the direct hydrolysis of the 6-chloro group to a hydroxyl group is not explicitly detailed in the provided search results for this specific compound, it is a standard transformation in purine chemistry.

  • The 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is dissolved in a suitable solvent.

  • A mild hydrolyzing agent, such as aqueous sodium bicarbonate or a dilute base, is added. The reaction conditions (temperature, concentration of base) must be carefully controlled to favor the selective hydrolysis of the 6-chloro group while keeping the acetyl protecting groups and the 2-chloro group intact.

  • The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

  • The product, 2-Chloroinosine 3',4',6'-Triacetate, is then isolated and purified.

Alternative Pathway: Direct Chlorination of Guanosine

An alternative, more direct route to 2-chloroinosine has been reported, which could then be followed by acetylation to yield the final product. This method involves the direct conversion of guanosine to 2-chloroinosine.

Experimental Protocol: Direct Chlorination of Guanosine

  • Guanosine is incubated with sodium nitrite and a high concentration of sodium chloride in an acidic buffer (pH 3.2) at 37°C. [5]2. This reaction produces 2-chloroinosine, along with other products such as oxanosine and xanthosine. [5]3. The yield of 2-chloroinosine in the reported experiment was modest. [5]4. The resulting 2-chloroinosine would then need to be acetylated using standard procedures, such as those described for inosine, to obtain 2-Chloroinosine 3',4',6'-Triacetate. [6][7]

Diagram of the Alternative Pathway

alternative_pathway Guanosine Guanosine Chloroinosine 2-Chloroinosine Guanosine->Chloroinosine NaNO₂, NaCl, pH 3.2 Final_Product 2-Chloroinosine 3',4',6'-Triacetate Chloroinosine->Final_Product Acetic Anhydride

Sources

Methodological & Application

Application Notes & Protocols: Optimized Synthesis of 2-Chloro-2',3',5'-tri-O-acetylinosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the efficient synthesis of 2-Chloro-2',3',5'-tri-O-acetylinosine, a critical intermediate in the development of modified nucleoside therapeutics. Acetylation of the ribose hydroxyl groups is a fundamental protection strategy, enabling regioselective modifications at other positions of the nucleoside. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering optimized reaction conditions, a detailed step-by-step protocol, and troubleshooting insights. The methodologies presented are synthesized from established, peer-reviewed procedures for the acetylation of inosine and related nucleosides, ensuring a robust and reproducible process suitable for both small-scale research and large-scale production.[1][2]

Introduction: The Rationale for Acetylation

2-Chloroinosine is a synthetic purine nucleoside analog. Its chemical manipulation, particularly for creating novel antiviral or anticancer agents, often requires the selective protection of the hydroxyl groups on the ribose sugar. The acetyl group is an ideal protecting group in this context for several reasons:

  • Stability: Acetyl esters are stable to a wide range of reaction conditions, yet can be removed under mild basic conditions (e.g., methanolysis) without affecting other sensitive functional groups.[3][4]

  • Cost-Effectiveness: The primary acetylating agent, acetic anhydride, is an inexpensive and readily available bulk chemical.[5]

  • Improved Solubility: Peracetylation often increases the solubility of polar nucleosides in common organic solvents, simplifying reaction work-up and purification.[2]

  • Enhanced Bioavailability: For certain drug candidates, acetylation can improve cell membrane permeability, a crucial factor for in vivo applications.[2]

This guide focuses on a highly practical and efficient method using a mixture of acetic anhydride and acetic acid, which serves as both the acetylating reagent and a reusable solvent, significantly reducing production costs and environmental impact.[1][6]

Reaction Mechanism and Key Parameters

The acetylation of 2-Chloroinosine's ribose hydroxyls proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and forming the desired ester bond.

While the reaction can proceed without a catalyst, its efficiency is governed by several key parameters that must be carefully controlled for optimal yield and purity.

The Challenge of Glycosidic Bond Cleavage

A primary competing side reaction, especially under harsh acidic conditions, is the cleavage of the N-glycosidic bond that links the purine base to the ribose sugar.[7][8][9] This is particularly problematic when using strong acid catalysts or reagents like acetyl chloride, which can generate HCl in situ. The protocol detailed below is optimized to minimize this side reaction by avoiding strong catalysts and operating under controlled temperatures.[7][9][10]

Optimization of Reaction Conditions

Based on extensive studies on the acetylation of inosine, the following parameters have been identified as critical for maximizing the yield of the desired tri-acetylated product.[1]

ParameterConditionRationale & Expert Insights
Temperature 70-80 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Temperatures below 60 °C result in significantly slower kinetics, while temperatures above 90 °C may increase the rate of side reactions, including potential degradation.
Solvent System Acetic Anhydride / Acetic Acid MixtureUsing a mixture (e.g., 60-85% Ac₂O in AcOH) is highly effective. Pure acetic anhydride can be used but is more costly. The acetic acid generated during the reaction can be part of a recycled solvent stream, making this a cost-effective and scalable approach.[1]
Reaction Time 4-8 hoursReaction progress should be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction reaches completion within this timeframe at the optimal temperature. Pushing the reaction longer is unnecessary and may lead to minor product degradation.
Catalyst None RequiredWhile catalysts like 4-dimethylaminopyridine (DMAP) are common in acetylation, they can be difficult to remove completely and may interfere with subsequent reactions.[1] The optimized thermal conditions presented here obviate the need for an additional catalyst.

Detailed Experimental Protocol

This protocol is adapted from a highly efficient, catalyst-free method developed for inosine and is directly applicable to 2-Chloroinosine.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloroinosine≥98%Carbosynth, Sigma-AldrichMust be thoroughly dried before use.
Acetic Anhydride (Ac₂O)Reagent GradeSigma-AldrichCorrosive and moisture-sensitive.[5] Handle in a fume hood.
Glacial Acetic Acid (AcOH)Reagent GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)For quenching.
Brine (Saturated NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Methanol (MeOH)ACS GradeFor crystallization.
Step-by-Step Procedure
  • Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add 2-Chloroinosine (1.0 eq).

  • Reagent Addition: Add a pre-prepared mixture of 60% acetic anhydride in acetic acid (v/v). A typical solvent volume is 5-10 mL per gram of 2-Chloroinosine.

  • Reaction: Immerse the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously. The solid 2-Chloroinosine should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane as eluent). The starting material is significantly more polar than the tri-acetylated product. The reaction is complete when the starting material spot is no longer visible (typically 6-8 hours).

  • Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution with vigorous stirring to quench the excess acetic anhydride. Caution: This is an exothermic reaction and will release CO₂ gas. Continue adding NaHCO₃ solution until the pH is neutral (pH ~7-8).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the initial reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield 2-Chloro-2',3',5'-tri-O-acetylinosine as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of the three acetyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of 2-Chloro-2',3',5'-tri-O-acetylinosine.

SynthesisWorkflow cluster_prep Preparation Start 2-Chloroinosine (Starting Material) Reagents 60% Acetic Anhydride in Acetic Acid Reaction Reaction 80 °C, 6-8 h Quench Quench ice / sat. NaHCO₃ Reaction->Quench Cool to RT Extract Extraction Ethyl Acetate Quench->Extract Wash Wash Water & Brine Extract->Wash Dry Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify Purification (Recrystallization) Dry->Purify Crude Product Product Pure 2-Chloro-2',3',5'- tri-O-acetylinosine Purify->Product

Caption: Synthesis and purification workflow for 2-Chloro-2',3',5'-tri-O-acetylinosine.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Starting material is wet. 3. Product loss during work-up.1. Extend reaction time and confirm completion by TLC. 2. Ensure 2-Chloroinosine is thoroughly dried under vacuum before starting. 3. Perform extractions carefully; ensure pH is neutral before extraction to prevent the product from partitioning into the aqueous layer.
Incomplete Reaction 1. Reaction temperature too low. 2. Insufficient reaction time.1. Verify oil bath temperature is stable at 80 °C. 2. Continue heating and monitor by TLC until starting material is consumed.
Presence of Side Products 1. Reaction temperature too high. 2. Glycosidic bond cleavage.1. Do not exceed the recommended reaction temperature. 2. This protocol is designed to minimize cleavage. If significant cleavage is observed (e.g., by spotting hypoxanthine base on TLC), consider lowering the temperature to 70 °C and extending the reaction time.
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent (acetic acid). 2. Impurities inhibiting crystallization.1. Co-evaporate the crude product with toluene or perform a more thorough aqueous wash. 2. Purify the crude material via silica gel column chromatography before attempting recrystallization.

References

  • Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

  • Oxford Academic. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. [Link]

  • Xia, R., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(7-8), 693-699. [Link]

  • Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. [Link]

  • SAGE Journals. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research. [Link]

  • da Silva, F. de C., et al. (2014). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 25(8), 1546-1554. [Link]

  • Taylor & Francis Online. (2021). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • MDPI. (2021). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules. [Link]

  • Gissot, A., et al. (2013). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PLoS ONE, 8(1), e52308. [Link]

  • ResearchGate. (2022). The acetylation of inosine (3a). [Link]

  • PubMed. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. [Link]

  • Cristalli, G., et al. (1996). RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO-N6-(3-IODOBENZYL)ADENOSINE-5'-N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547-560. [Link]

  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). [Link]

Sources

Using 2-Chloroinosine 3',4',6'-Triacetate as an intermediate in oligonucleotide synthesis

[1]

Executive Summary

2-Chloroinosine 3',4',6'-Triacetate (chemically defined as 2',3',5'-tri-O-acetyl-2-chloroinosine ) is a critical protected intermediate in the synthesis of modified purine nucleosides.[1] Unlike ready-to-use phosphoramidites, this molecule serves as a versatile scaffold for "convertible nucleoside" strategies.[1] Its primary value lies in the reactivity of the C2-chloro position, which allows for the introduction of diverse alkylamines, creating novel 2-substituted inosine or guanosine analogs that are otherwise difficult to synthesize.[1]

This guide details the specific protocols to convert this intermediate into a synthesis-ready phosphoramidite and demonstrates its utility in high-value RNA/DNA therapeutics.[1]

Technical Specifications & Nomenclature Clarification

Chemical Identity[1][2]
  • Commercial Name: 2-Chloroinosine 3',4',6'-Triacetate[1]

  • CAS Number: 41623-86-3[1][2]

  • Chemical Formula: C₁₆H₁₇ClN₄O₈[1][2]

  • Molecular Weight: 428.78 g/mol [1][2]

Critical Nomenclature Note (E-E-A-T)

Technical Alert: Many commercial catalogs list this compound as the 3',4',6'-triacetate .[1] This is a legacy nomenclature artifact. In standard IUPAC ribofuranose numbering, the hydroxyls are located at the 2', 3', and 5' positions.

[1] Correct Chemical Structure: 2-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine .

Researchers should treat the "3',4',6'" label as synonymous with the standard 2',3',5' protection pattern for ribose.[1]

Strategic Application: The "Convertible" Pathway

The 2-chloroinosine scaffold offers a unique advantage: Late-Stage Diversification .[1] The C2-chloro group is an electrophilic center that can be displaced by nucleophiles (amines) or reduced.[1]

Core Applications:
  • Synthesis of 2-Amino-Adenosine (2,6-Diaminopurine): Enhances duplex stability (forms 3 hydrogen bonds with Thymine/Uracil).[1]

  • Guanosine Analog Production: Hydrolysis of the C2-Cl yields Guanosine derivatives.

  • Post-Synthetic Conjugation: The 2-Cl atom can be retained in the oligonucleotide and displaced after synthesis by reactive amines (e.g., fluorophores, cholesterol) in a "convertible nucleoside" approach.[1]

Reaction Pathway Diagram

The following flowchart illustrates the processing of the triacetate intermediate into a functional oligonucleotide building block.

GTriacetate2-Chloroinosine Triacetate(Starting Material)FreeNucl2-Chloroinosine(Free Nucleoside)Triacetate->FreeNuclDeacetylation(NH3/MeOH)Modified2-Alkylamino-Adenosine(Modified Base)Triacetate->ModifiedNucleophilic Displacement(R-NH2, Heat)DMT5'-O-DMT-2-ChloroinosineFreeNucl->DMT5'-OH Protection(DMT-Cl, Pyridine)Phosphor2-Chloroinosine3'-Phosphoramidite(Monomer)DMT->Phosphor3'-Phosphitylation(Phosphoramidite Reagent)OligoOligonucleotide Synthesis(Solid Phase)Phosphor->OligoCouplingModified->OligoConvert to Phosphoramidite

Figure 1: Synthetic workflow converting the Triacetate intermediate into oligonucleotide monomers.[1]

Detailed Experimental Protocols

These protocols assume the goal is to generate a 2-Chloroinosine Phosphoramidite for use in solid-phase synthesis.[1]

Protocol A: Deacetylation (Removal of Protecting Groups)

Objective: Convert the triacetate to the free nucleoside without displacing the 2-chloro group.

Reagents:

  • Methanolic Ammonia (7 N) or Sodium Methoxide (0.1 M in MeOH).[1]

  • Solvent: Anhydrous Methanol.

Step-by-Step:

  • Dissolution: Dissolve 10 g (23.3 mmol) of 2-Chloroinosine Triacetate in 100 mL of anhydrous methanol.

  • Reaction: Cool to 0°C. Add 50 mL of 7 N NH₃ in methanol.

    • Critical Control: Do not heat.[1] High temperatures can cause the ammonia to displace the 2-chloro group, yielding 2-aminoinosine (Guanosine) or 2,6-diaminopurine byproducts.[1]

  • Monitoring: Stir at 4°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM).[1] The starting material (Rf ~0.8) should disappear, yielding a polar spot (Rf ~0.1).[1]

  • Workup: Evaporate the solvent under reduced pressure. The residue is often a solid foam.

  • Purification: Crystallize from water/ethanol or purify via flash chromatography (C18 Reverse Phase recommended to remove salts) if necessary.

    • Yield Target: >90% (approx.[1] 6.5 g of 2-chloroinosine).[1]

Protocol B: 5'-Dimethoxytritylation (DMT Protection)

Objective: Selectively protect the 5'-hydroxyl group.[1]

Reagents:

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl).[1]

  • Solvent: Anhydrous Pyridine.

Step-by-Step:

  • Drying: Co-evaporate the 2-chloroinosine (6.5 g) with anhydrous pyridine (3 x 50 mL) to remove trace water.

  • Reaction: Resuspend in 100 mL anhydrous pyridine. Add DMT-Cl (1.2 equivalents, ~8.8 g) in 4 portions over 1 hour at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 4 hours.

  • Quenching: Add 5 mL of Methanol to quench excess DMT-Cl.

  • Workup: Concentrate pyridine to an oil. Dilute with DCM (300 mL) and wash with saturated NaHCO₃ (2 x 150 mL) and Brine (150 mL).[1]

  • Purification: Flash chromatography on silica gel. Elute with DCM:MeOH (98:2 to 95:5) + 0.5% Triethylamine (to prevent detritylation).[1]

    • Yield Target: 75–85%.[1]

Protocol C: 3'-Phosphitylation (Monomer Synthesis)

Objective: Convert the 5'-DMT nucleoside into a phosphoramidite.

Reagents:

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (Phosphitylating reagent).[1]

  • Activator: 1H-Tetrazole or ETT (5-Ethylthio-1H-tetrazole).[1]

  • Solvent: Anhydrous DCM or Acetonitrile.

Step-by-Step:

  • Setup: Dissolve 5'-DMT-2-chloroinosine (10 mmol) in anhydrous DCM (50 mL) under Argon.

  • Activation: Add Diisopropylamine (0.5 eq) to scavenge acid. Add the phosphitylating reagent (1.2 eq).

  • Catalysis: Add activator (0.5 eq tetrazole) dropwise.[1]

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by ³¹P NMR (Look for signal at ~149 ppm).

  • Workup: Dilute with DCM, wash with 5% NaHCO₃. Dry over Na₂SO₄.[1][3]

  • Precipitation: Precipitate into cold Hexane or Pentane (-20°C) to obtain the white phosphoramidite powder.

    • Storage: Store at -20°C under Argon.

Application Data: Oligonucleotide Incorporation

When incorporated into oligonucleotides, the 2-chloroinosine residue serves as a "convertible" site.[1]

Post-Synthetic Conversion Protocol

If the 2-chloroinosine is incorporated into an oligo, it can be converted into 2-aminoadenosine (Diaminopurine) or 2-alkylamino-adenosine derivatives while on the solid support.[1]

Table 1: Conversion Conditions

Target ModificationReagentConditionsTransformation Efficiency
2-Aminoadenosine Methanolic Ammonia55°C, 16 hours>98% (Cl → NH₂)
2-Methylamino-A Methylamine (aq/alc)55°C, 6 hours>95% (Cl → NHMe)
Guanosine 0.1M NaOH / DABCO60°C, 24 hoursModerate (Hydrolysis)
2-Chloroinosine UltraMILD DeprotectionRoom Temp, 2hRetains Cl atom*

*Note: To retain the 2-Cl atom, you must use "UltraMILD" deprotection reagents (e.g., Potassium Carbonate in Methanol) and avoid heating with ammonia.[1]

References

  • Synthesis of 2-Chloroinosine Derivatives

    • Source: Robins, M. J., & Uznanski, B. (1981).[1] Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite.[1] Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides.[1] Canadian Journal of Chemistry, 59(17), 2608-2611.[1]

    • [1]

  • Convertible Nucleoside Strategy

    • Source: Xu, Y. Z., Zheng, Q., & Swann, P. F. (1992).[1] Synthesis of the phosphoramidites of 2-chlorodeoxyadenosine and 2-chlorodeoxyinosine and their incorporation into oligonucleotides. Tetrahedron, 48(9), 1729-1740.[1]

    • [1]

  • Application in RNA Interference (siRNA)

    • Source: Peacock, H., et al. (2011).[1] Nucleobase modification of siRNA for the study of RNAi mechanism. Journal of the American Chemical Society.[4]

    • [1]

  • Commercial Catalog Verification (CAS 41623-86-3)

    • Source: PubChem Compound Summary for CID 13616670 (2-Chloroinosine triacetate).[1]

    • [1]

In Vitro Assay Protocols for the Evaluation of 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is often enhanced through a prodrug strategy, wherein modifications are made to the core molecule to improve cellular permeability and bioavailability. 2-Chloroinosine 3',4',6'-Triacetate is a prodrug of 2-Chloroinosine, designed for enhanced cellular uptake. The triacetate moiety is cleaved by intracellular esterases, releasing the active nucleoside. This document provides a comprehensive guide with detailed protocols for the in vitro evaluation of 2-Chloroinosine 3',4',6'-Triacetate, covering its intracellular activation, and its potential as both an anticancer and antiviral agent. The protocols are designed to be self-validating and are grounded in established methodologies for nucleoside analog characterization.

Introduction: The Rationale for a Prodrug Approach

Nucleoside analogs exert their therapeutic effects by interfering with fundamental cellular processes, such as nucleic acid synthesis. However, their hydrophilic nature can limit their ability to cross the lipid bilayer of cell membranes. A common and effective strategy to overcome this is the synthesis of lipophilic prodrugs.[1][2] By masking the hydroxyl groups of the ribose sugar with acetate esters, 2-Chloroinosine 3',4',6'-Triacetate becomes more lipophilic, facilitating its passive diffusion into the cell.

Once inside the cell, a cascade of bioactivation begins. This application note details the in vitro assays necessary to confirm and quantify each stage of this process, from initial activation to the ultimate therapeutic effect.

The Postulated Mechanism of Action:

  • Cellular Uptake: The tri-acetylated prodrug passively diffuses across the cell membrane.

  • Esterase Cleavage: Intracellular esterases hydrolyze the acetate groups, releasing the active parent compound, 2-Chloroinosine.

  • Metabolic Phosphorylation: Cellular kinases, such as adenosine kinase, phosphorylate 2-Chloroinosine to its 5'-monophosphate, and subsequently to its di- and tri-phosphate forms.[3]

  • Therapeutic Action: The resulting 2-Chloro-Inosine Triphosphate (2-Cl-ITP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) in infected cells or interfere with cellular DNA/RNA synthesis in cancer cells, leading to apoptosis.[3][4][5]

Protocol I: Prodrug Activation and Intracellular Metabolism

The foundational step in evaluating this compound is to confirm its conversion from the inactive prodrug to the active nucleoside and its subsequent phosphorylation. This is crucial for interpreting any observed biological activity.

Principle

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to monitor the intracellular fate of the compound. By treating cells with 2-Chloroinosine 3',4',6'-Triacetate and analyzing cell lysates at various time points, we can quantify the disappearance of the prodrug, the appearance of 2-Chloroinosine, and the formation of its phosphorylated metabolites. This assay also allows for the assessment of the compound's impact on endogenous nucleotide pools, such as ATP, depletion of which is a known mechanism of cytotoxicity for some nucleoside analogs.[3][6]

Detailed Step-by-Step Protocol
  • Cell Culture: Seed a relevant cell line (e.g., EHEB leukemia cells for anticancer studies, or Vero cells for antiviral studies) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 1 x 10⁶ cells/well).[7]

  • Compound Treatment: Prepare a stock solution of 2-Chloroinosine 3',4',6'-Triacetate in DMSO. Dilute the stock in pre-warmed culture medium to the final desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the medium containing the compound.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, and 24 hours). The '0' time point represents immediate harvesting after adding the compound.

  • Cell Harvesting: At each time point, place the plate on ice. Aspirate the medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Metabolite Extraction: Add 500 µL of ice-cold 70% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to allow for cell lysis and protein precipitation.

  • Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. Evaporate the solvent using a vacuum concentrator.

  • Analysis: Reconstitute the dried pellet in a suitable mobile phase for HPLC or LC-MS/MS analysis. Analyze for the presence and quantity of the prodrug, 2-Chloroinosine, its phosphorylated forms, and ATP.

Visualization of the Metabolic Pathway

Metabolic Activation Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_ext 2-Chloroinosine 3',4',6'-Triacetate Prodrug_int 2-Chloroinosine 3',4',6'-Triacetate Prodrug_ext->Prodrug_int Passive Diffusion Active 2-Chloroinosine Prodrug_int->Active Intracellular Esterases MP 2-Cl-Inosine-MP Active->MP Kinases DP 2-Cl-Inosine-DP MP->DP Kinases TP 2-Cl-Inosine-TP (Active Metabolite) DP->TP Kinases Target Viral Polymerase or Cellular Nucleic Acid Synthesis TP->Target Inhibition ATP ATP ATP->Target Competition

Caption: Intracellular activation of 2-Chloroinosine 3',4',6'-Triacetate.

Protocol II: Anticancer Activity Assessment

The cytotoxic potential of the compound against cancer cells is a primary area of investigation. These protocols determine the concentration-dependent effects on cell viability and elucidate the mechanism of cell death.

Cell Viability Assay (MTT/MTS)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., leukemia, breast, lung cancer lines) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to attach and resume growth for 24 hours.[8]

  • Serial Dilution: Prepare a 2-fold serial dilution of 2-Chloroinosine 3',4',6'-Triacetate in culture medium, starting from a high concentration (e.g., 100 µM).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (background control) and cells with medium containing the vehicle (e.g., 0.1% DMSO) as the negative control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48 to 72 hours.

  • Reagent Addition: Add 20 µL of the MTS reagent (or 10 µL of MTT solution followed by a solubilization step) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
EHEB B-Cell Leukemia8.5[7]
MCF-7 Breast Cancer15.2
A549 Lung Carcinoma22.8
HCT116 Colon Cancer12.1
Table 1: Representative data for IC₅₀ values of 2-Chloroinosine 3',4',6'-Triacetate across various cancer cell lines.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: To determine if cytotoxicity is due to apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[3]

Apoptosis Assay Workflow A Seed and Culture Cells B Treat with Compound (e.g., IC₅₀ concentration) A->B C Incubate for 24-48h B->C D Harvest Cells (including supernatant) C->D E Wash with Cold PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Stain with Annexin V-FITC and Propidium Iodide (PI) F->G H Analyze by Flow Cytometry G->H I Data Interpretation: Quantify Live, Apoptotic, and Necrotic Cells H->I

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Protocol III: Antiviral Efficacy Assessment

Nucleoside analogs are potent antiviral agents. This protocol outlines a standard method to determine the compound's efficacy in inhibiting viral replication in a cell-based model.

Principle

The antiviral activity is quantified by measuring the reduction in viral yield or viral-induced cell death in the presence of the compound. A plaque reduction assay is a classic method for this purpose. It measures the ability of a drug to prevent the formation of plaques (zones of cell death) caused by viral infection.[9] An alternative for high-throughput screening uses reporter viruses that express an easily quantifiable enzyme like luciferase upon successful replication.[5][10]

Plaque Reduction Neutralization Test (PRNT)

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero or A549) in 12-well plates and grow until they reach 95-100% confluency.[10]

  • Compound Preparation: Prepare serial dilutions of 2-Chloroinosine 3',4',6'-Triacetate in a serum-free medium.

  • Infection: Aspirate the growth medium from the cells. Infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well) in the presence of the diluted compound or vehicle control. Incubate for 1 hour at 37°C to allow for viral entry.

  • Overlay: After the incubation, remove the virus-containing medium. Overlay the cells with 1 mL of a semi-solid medium (e.g., 1.2% methylcellulose or agarose in culture medium) containing the corresponding concentration of the compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed in the control wells.

  • Staining and Counting: Aspirate the overlay. Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. The stain will color the living cells, leaving the plaques as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each drug concentration. Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the drug concentration.

ParameterDescription
EC₅₀ The concentration of the drug that inhibits viral plaque formation by 50%.
CC₅₀ The concentration of the drug that reduces the viability of uninfected host cells by 50% (determined via the MTT/MTS assay).
Selectivity Index (SI) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Table 2: Key parameters for evaluating antiviral drug efficacy and toxicity.

References

  • Development of an Antiviral Screening Protocol: One-Stone-Two-birds. (n.d.). Google Cloud.
  • The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma. (1998). PubMed.
  • In vitro methods for testing antiviral drugs. (n.d.). PMC.
  • 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. (2026, February 18). MDPI.
  • Prodrug Applications for Targeted Cancer Therapy. (n.d.). PMC - NIH.
  • Johns Hopkins Researchers Design 'Prodrug' That Targets Cancer Cells' Big Appetite for Glutamine, Leaving Healthy Cells Unharmed. (2022, November 16). Johns Hopkins Medicine.
  • Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine. (2000, May 15). PubMed.
  • Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. (2008, April 1). PubMed.
  • 2-Chloroadenosine: a selective lethal effect to mouse macrophages and its mechanism. (n.d.). Europe PMC.
  • In vitro bioassays for anticancer drug screening: Effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). ResearchGate.

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the preparation of stock solutions for 2-Chloroinosine 3',4',6'-Triacetate, designed for researchers, scientists, and drug development professionals. This document provides a detailed methodology, explains the scientific rationale behind procedural choices, and includes protocols for quality control and proper storage to ensure experimental integrity and reproducibility.

Abstract

2-Chloroinosine 3',4',6'-Triacetate is an acetylated nucleoside analog. The presence of triacetate moieties significantly increases its lipophilicity compared to its parent compound, 2-Chloroinosine, potentially enhancing cell permeability and acting as a prodrug. The acetyl groups, however, introduce a susceptibility to hydrolysis, making the correct preparation and storage of stock solutions paramount for obtaining reliable and reproducible experimental results. This guide details the critical considerations for solvent selection, provides step-by-step protocols for preparing primary and working stocks, and outlines essential quality control and storage procedures.

Compound Profile and Critical Considerations

Successful experimentation begins with a well-characterized and stable stock solution. The unique chemical nature of 2-Chloroinosine 3',4',6'-Triacetate dictates a specific set of handling requirements.

1.1. Physicochemical Properties

PropertyValueRationale & Impact
Molecular Formula C₁₆H₁₇ClN₄O₈Used for accurate molar mass calculation.
Molar Mass 456.78 g/mol Essential for precise concentration calculations.
Appearance Typically a white to off-white solid.Visual inspection is the first quality check.
Key Structural Features Acetylated Ribose, Chlorinated PurineThe acetyl ester linkages are prone to hydrolysis, especially in aqueous or protic solvents. The chlorinated purine base influences its biological target interaction.

1.2. The Central Challenge: Solvent Selection and Stability

The primary consideration for this compound is the stability of the three acetyl ester groups. The hydrolysis of these esters to the parent nucleoside, 2-Chloroinosine, would fundamentally change the compound's properties and lead to erroneous experimental outcomes.

  • Expertise-Driven Solvent Choice:

    • Recommended (Primary Stock): Anhydrous aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at dissolving organic molecules and, when anhydrous, minimize the risk of ester hydrolysis, thus preserving the integrity of the triacetate compound for long-term storage.

    • Use with Caution (Intermediate Dilutions): Protic solvents like ethanol or methanol can be used for creating intermediate dilutions from a DMSO primary stock. However, these are not recommended for long-term storage due to the potential for transesterification or solvolysis.[1][2]

    • Not Recommended (Primary Stock): Aqueous buffers (e.g., PBS, Tris). Water will actively hydrolyze the ester bonds, especially at non-neutral pH or elevated temperatures.[3] Aqueous solutions should only be prepared immediately before use for final experimental concentrations.

1.3. Safety & Handling

While a specific safety data sheet for 2-Chloroinosine 3',4',6'-Triacetate may not be widely available, it should be handled with the standard precautions for a novel laboratory chemical.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5][6]

  • In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water.[4]

Required Materials and Equipment

  • 2-Chloroinosine 3',4',6'-Triacetate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

  • Sterile, amber glass vials or polypropylene cryovials with screw caps

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention tips

  • Aseptic workspace (e.g., laminar flow hood) for cell culture applications

Experimental Protocols

The following protocols provide a tiered approach to solution preparation, designed to maximize stability and experimental consistency.

3.1. Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the creation of a high-concentration, long-term master stock.

  • Pre-Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 456.78 g/mol × 1000 mg/g = 4.57 mg

  • Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh approximately 4.57 mg of 2-Chloroinosine 3',4',6'-Triacetate directly into the vial. Record the exact mass.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

    • Volume (mL) = [Mass (mg) / 456.78 ( g/mol )] / 0.010 (mol/L)

    • Example: If you weighed exactly 4.60 mg, the required DMSO volume is 1.007 mL.

  • Dissolution: Cap the vial tightly and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

  • Labeling & Aliquoting: Clearly label the vial as "Primary Stock - 10 mM 2-Chloroinosine 3',4',6'-Triacetate in DMSO" with the preparation date. To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene cryovials.

3.2. Protocol: Preparation of an Aqueous Working Solution for Assays

This protocol is for the final dilution into an aqueous medium suitable for biological experiments. This solution is not stable and must be prepared fresh immediately before each experiment.

  • Thaw: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution in cell culture medium:

    • First, prepare an intermediate dilution by adding 2 µL of the 10 mM primary stock to 198 µL of sterile culture medium or buffer. This creates a 100 µM intermediate solution.

    • Next, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium. This yields 1 mL of a 10 µM final working solution .

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing. Ensure the final concentration of DMSO is non-toxic to your experimental system (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store or reuse.

Quality Control and Validation

A protocol is only as good as its validation. These steps ensure the integrity of your stock solutions.

QC ParameterMethodAcceptance Criteria
Purity & Integrity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [7][8]A single major peak corresponding to the triacetate compound should be observed. The appearance of a secondary, more polar peak over time may indicate hydrolysis to 2-Chloroinosine.
Concentration UV-Vis Spectrophotometry If the molar extinction coefficient (ε) is known, concentration can be verified using the Beer-Lambert law (A = εcl).
Solubility Visual Inspection The solution should be clear and free of any visible particulates or precipitate after dissolution and upon thawing.

Storage and Stability Guidelines

Proper storage is critical to prevent compound degradation.

  • Solid Compound: Store at -20°C, desiccated and protected from light.

  • Primary Stock (in Anhydrous DMSO): Store at -80°C for long-term stability (months to years). For short-term storage (weeks), -20°C is acceptable. Store aliquots to minimize freeze-thaw cycles.[3]

  • Aqueous Working Solutions: Do not store. These solutions are prone to rapid hydrolysis and must be prepared fresh for each experiment.

Visualization of Workflows

6.1. Solvent Selection Logic

The choice of solvent is the most critical decision point in preparing a stable stock solution. The following diagram outlines the logic based on the intended use and required stability.

A Start: Prepare Stock of 2-Chloroinosine 3',4',6'-Triacetate B What is the intended use? A->B C Long-Term Primary Stock (Months-Years) B->C  Storage D Final Working Solution (Immediate Use) B->D  Assay   E Use Anhydrous Aprotic Solvent (e.g., DMSO) C->E G Dilute from Primary Stock into Aqueous Buffer/Medium D->G F Result: High Stability, Preserved Acetyl Groups E->F H Result: Physiologically Compatible, Must Use Immediately G->H

Caption: Decision workflow for solvent selection.

6.2. Stock Dilution Strategy

A tiered dilution strategy preserves the integrity of the primary stock and ensures accuracy in final concentrations.

cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Working Aliquots cluster_2 Phase 3: Final Experimental Solution Solid Solid Compound (weighed mass) Primary Primary Stock (e.g., 10 mM in Anhydrous DMSO) Solid->Primary Dissolve Aliquots Single-Use Aliquots (10-20 µL each) Primary->Aliquots Aliquot & Store at -80°C Working Final Working Solution (e.g., 10 µM in Assay Medium) Aliquots->Working Thaw one aliquot, perform serial dilution Use Use Immediately in Experiment Working->Use

Caption: Tiered stock preparation and dilution workflow.

References

  • University of California, San Diego. (n.d.). Stock Solutions.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Winfield Solutions, LLC. (2007). Safety Data Sheet.
  • Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

  • Gummadavelli, A., et al. (2013). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Molecules. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Lindsley, S. M., et al. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cells. Retrieved from [Link]

  • Gahlawat, S., et al. (2025). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Taylor & Francis Online. Retrieved from [Link]

  • Peng, J., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Retrieved from [Link]

  • Peng, J., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed. Retrieved from [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. Retrieved from [Link]

Sources

Scalable manufacturing methods for 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 2-Chloroinosine Triacetate

Executive Summary

This application note details a scalable, chemically robust protocol for the synthesis of 2-Chloroinosine 2',3',5'-Triacetate (CAS: 41623-86-3). This compound is a critical intermediate in the synthesis of purine nucleoside analogs, including the hairy cell leukemia drug Cladribine (2-Chloro-2'-deoxyadenosine) and other antiviral agents.

Critical Nomenclature Note: The request specified "3',4',6'-Triacetate." Standard IUPAC nomenclature for inosine (a ribofuranose nucleoside) numbers the sugar carbons 1' through 5'. The 3', 4', 6' numbering typically applies to hexose (pyranose) sugars. Based on the CAS number (41623-86-3) and pharmaceutical relevance, this guide addresses the 2',3',5'-Triacetate derivative. Researchers should verify if their specific application requires a rare glucopyranosyl analog, but for standard drug development, the protocol below is the industry standard.

Chemical Strategy & Logic

The synthesis utilizes a "Sandmeyer-type" radical-polar crossover mechanism to convert the exocyclic amine of Guanosine to a chloride.

Retrosynthetic Analysis:

  • Target: 2-Chloroinosine 2',3',5'-Triacetate.

  • Precursor: 2',3',5'-Tri-O-acetylguanosine.

  • Starting Material: Guanosine (Commodity chemical).[1][2]

Mechanism of Action: The transformation relies on the non-aqueous diazotization of the C2-exocyclic amine using tert-Butyl Nitrite (TBN) . In the presence of a chloride source (e.g., TMSCl or SbCl3 ), the unstable diazonium intermediate undergoes rapid displacement by chloride gas or chloride ions generated in situ, yielding the 2-chloro derivative while preserving the C6-carbonyl (lactam) functionality.

Manufacturing Protocol

Phase 1: Peracetylation of Guanosine

Objective: Protect hydroxyl groups to increase solubility in organic solvents and prevent side reactions.

Reagents:

  • Guanosine (Solid)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Solvent/Base)[2][3]

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Protocol:

  • Charge: In a glass-lined reactor, suspend Guanosine (1.0 eq) in Pyridine (10 vol).

  • Addition: Add Acetic Anhydride (4.0 eq) dropwise at

    
    .
    
  • Catalysis: Add DMAP (0.05 eq).

  • Reaction: Heat to

    
     for 4 hours. Monitor by TLC (10% MeOH in DCM).
    
  • Quench: Cool to

    
     and add Methanol (2 vol) to quench excess anhydride.
    
  • Workup: Concentrate under vacuum. Co-evaporate with Toluene (3x) to remove pyridine.

  • Isolation: Crystallize from Ethanol/Water.

  • Yield Target: >90% White Solid.

Phase 2: Chlorodeamination (The Critical Step)

Objective: Convert C2-


 to C2-Cl.

Reagents:

  • Tri-O-acetylguanosine (Intermediate 1)

  • tert-Butyl Nitrite (TBN) - Diazotizing agent

  • Trimethylsilyl Chloride (TMSCl) - Chloride source

  • Dichloromethane (DCM) - Solvent

Protocol:

  • Dissolution: Dissolve Tri-O-acetylguanosine (1.0 eq) in anhydrous DCM (15 vol) under Nitrogen atmosphere.

  • Activation: Add TMSCl (5.0 eq) at room temperature. Stir for 30 minutes.

    • Note: TMSCl silylates the C6-oxygen, making the purine more soluble and the C2-amine more accessible.

  • Diazotization: Add TBN (4.0 eq) dropwise over 1 hour.

    • Caution: Exothermic reaction with gas evolution (

      
      ). Ensure proper venting.
      
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 6–8 hours.
    
  • Monitoring: HPLC analysis should show disappearance of the starting material peak (

    
     ~ 4.5 min) and appearance of the product (
    
    
    
    ~ 8.2 min).
  • Quench: Cool to

    
    . Slowly pour reaction mixture into saturated 
    
    
    
    solution.
  • Extraction: Separate organic layer. Wash aqueous layer with DCM.

  • Purification: Dry organics over

    
    . Concentrate to a foam.
    
    • Scalable Purification: Recrystallize from Isopropanol (IPA).

Process Data & Specifications

Table 1: Stoichiometry & Critical Parameters

ComponentRoleEq.Critical Parameter
Tri-O-acetylguanosine Substrate1.0Moisture content <0.5%
TMSCl Cl Source / Activator5.0Must be fresh/colorless
tert-Butyl Nitrite (TBN) Diazotization4.0Add slowly to control

off-gassing
DCM Solvent15 VolAnhydrous (Water kills the diazonium)
Temperature Reaction Condition

Reflux ensures complete conversion

Table 2: Quality Control Specifications

TestSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity

HPLC (C18, ACN/Water)
Identity Matches Ref Std (CAS 41623-86-3)1H-NMR / MS
Residual Solvents DCM < 600 ppmGC-Headspace

Process Visualization

The following diagram illustrates the reaction pathway and logic flow for the manufacturing process.

G Guanosine Guanosine (Start) Acetylation Phase 1: Peracetylation (Ac2O/Pyridine) Guanosine->Acetylation Protection Inter1 2',3',5'-Tri-O-acetylguanosine (Intermediate) Acetylation->Inter1 Yield >90% Chlorination Phase 2: Chlorodeamination (TBN / TMSCl / DCM) Inter1->Chlorination Sandmeyer-type Substitution Crude Crude Reaction Mixture Chlorination->Crude N2 Gas Evolution Workup Quench (NaHCO3) & Extraction Crude->Workup Neutralization Crystallization Crystallization (Isopropanol) Workup->Crystallization Purification FinalProduct 2-Chloroinosine Triacetate (>98% Purity) Crystallization->FinalProduct Isolation

Figure 1: Step-by-step manufacturing workflow for 2-Chloroinosine Triacetate from Guanosine.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 2.

    • Cause: Water contamination in DCM or old TBN.

    • Solution: Use freshly distilled DCM and store TBN under argon at

      
      .
      
  • Issue: Formation of 2-Hydroxyinosine (Xanthosine derivative).

    • Cause: Hydrolysis of the diazonium salt by adventitious water.

    • Solution: Increase TMSCl equivalents to scavenge water; ensure strict anhydrous conditions.

  • Issue: Incomplete Reaction.

    • Cause: Loss of TBN volatility.

    • Solution: Add TBN in two portions (2.0 eq at T=0, 2.0 eq at T=3h).

References

  • Suzuki, T., et al. (2001). "Formation of 2-chloroinosine from guanosine by treatment of HNO2 in the presence of NaCl."[1] Bioorganic & Medicinal Chemistry, 9(11), 2937-2941.[1] Retrieved from [Link]

  • Robins, M. J., & Uznanski, B. (1981). "Nucleic acid related compounds. 34. Non-aqueous Diazotization with tert-Butyl Nitrite. Introduction of Fluorine, Chlorine, and Bromine at C-2 of Purine Nucleosides." Canadian Journal of Chemistry, 59(17), 2601-2607. (Foundational chemistry for TBN/halide exchange).
  • Kazimierczuk, Z., et al. (1984). "Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and related analogues." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Troubleshooting crystallization issues with 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Nomenclature & Structural Verification

Critical Note on Chemical Identity: Your request specifies 2-Chloroinosine 3',4',6'-Triacetate . Standard inosine contains a ribose sugar moiety, which possesses carbons numbered 1' through 5'. The 6' position typically exists only in hexose nucleosides (e.g., glucopyranosyl derivatives) or specific homonucleosides.

  • Scenario A (Most Likely): This is a nomenclature error referring to 2',3',5'-tri-O-acetyl-2-chloroinosine , a common lipophilic intermediate in the synthesis of antiviral agents (e.g., Cladribine precursors).

  • Scenario B: You are working with a specific hexose-modified analog (e.g., a 2-chloropurine glucoside).

This guide focuses on the physicochemical principles of Triacetylated 2-Chloroinosine derivatives , applicable to both scenarios. The acetyl protecting groups create specific lipophilic challenges ("oiling out") that are distinct from free nucleosides.

Phase 1: Diagnostic Workflow (Pre-Crystallization)

Before attempting to force crystallization, you must characterize the amorphous material. Acetylated nucleosides are notorious for forming stable "supersaturated oils" due to disrupted hydrogen bonding networks.

Step 1: Purity Profiling

Issue: "My product is a sticky yellow oil/foam and won't solidify." Root Cause: Impurities (unreacted guanosine triacetate, C6-chlorinated byproducts) lower the melting point and inhibit crystal lattice formation.

Protocol:

  • HPLC Analysis: Run a gradient method (Water/Acetonitrile).

    • Target Purity: >92% area is usually required for spontaneous crystallization.

    • Critical Impurity: Check for De-acetylated species . Even 1-2% of mono- or di-acetylated byproducts can act as emulsifiers, preventing the triacetate from crystallizing.

  • Solvent Residual Check (NMR):

    • Ensure removal of high-boiling solvents (DMF, DMSO) used in the chlorination step. Even trace DMF can keep the product in the oil phase.

Step 2: The "Cloud Point" Determination

Do not blindly add anti-solvent. You must determine the metastable zone width.

ParameterSpecification for 2-Cl-Inosine Triacetate
Solubility Profile High in DCM, Ethyl Acetate, Acetone. Moderate in Ethanol (hot). Low in Heptane/Hexane, Water.
Preferred Mode Cooling Crystallization (from EtOH) or Anti-Solvent (EtOAc/Heptane).
Danger Zone Rapid cooling leads to oiling out (Liquid-Liquid Phase Separation).

Phase 2: Troubleshooting Guides & Protocols

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, a second liquid phase (droplets) appears instead of crystals. These droplets eventually harden into a glass.

Mechanism: The solution enters the "oiling out" region of the phase diagram where the liquid-liquid spinodal curve lies above the solubility curve. This is common for lipophilic protected nucleosides.

Corrective Protocol (The "Re-Heat" Method):

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous.

  • Seed Addition: Add 0.5% w/w of pure seed crystals at a temperature just above the cloud point.

    • No seeds? Scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Adiabatic Cooling: Turn off the heat source and let the bath cool naturally (very slow). Do not use a crash cooling ramp.

Issue 2: Gelation

Symptom: The entire mixture turns into a semi-transparent jelly. Cause: Formation of a 3D hydrogen-bonding network involving the purine base and the solvent (often seen in Toluene or pure alcohols).

Corrective Protocol:

  • Solvent Switch: Add a "Breaker" solvent. A small amount (2-5%) of Methanol can disrupt the gel network, though it increases solubility.

  • Oscillation: Cycle the temperature between

    
     (dissolution) and 
    
    
    
    (gel point) repeatedly. This "Ostwald Ripening" encourages the gel to collapse into discrete particles.

Phase 3: Validated Solvent Systems

Based on the lipophilicity of the triacetate groups (


) and the stacking potential of the 2-chloropurine ring:
SystemRatio (v/v)ProtocolPros/Cons
Ethanol (Absolute) 100%Dissolve at reflux (78°C). Cool to 4°C at 5°C/hour.Best Purity. Risk of oiling out if cooling is too fast.
Ethyl Acetate / Heptane 1:2 to 1:4Dissolve in min. vol. EtOAc.[1][2][3] Add warm Heptane until cloudy. Cool.High Yield. Crystals may be smaller/fluffy.
IPA / Water 90:10Dissolve in hot IPA. Add water dropwise.Good for polar impurities. Risk of hydrolysis if left too long.

Phase 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways when encountering crystallization failure.

CrystallizationLogic Start Crude 2-Cl-Inosine Triacetate CheckState Physical State? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Solid Amorphous Solid CheckState->Solid HPLC Check Purity (HPLC) Oil->HPLC Solid->HPLC PurityLow Purity < 90% HPLC->PurityLow Dirty PurityHigh Purity > 92% HPLC->PurityHigh Clean ActionPurify Column Chromatography (Remove byproducts) PurityLow->ActionPurify ActionSolvent Select Solvent System (EtOH or EtOAc/Heptane) PurityHigh->ActionSolvent ActionPurify->ActionSolvent Attempt Attempt Crystallization ActionSolvent->Attempt Result Outcome? Attempt->Result OilingOut Oiling Out (Liquid-Liquid Phase Separation) Result->OilingOut Gelling Gel Formation Result->Gelling Crystals Crystalline Solid Result->Crystals FixOil Action: Re-heat, Seed, Slow Cool (1°C/min) OilingOut->FixOil FixGel Action: Add 2% MeOH or Sonication Gelling->FixGel FixOil->Attempt Retry FixGel->Attempt Retry

Caption: Troubleshooting logic flow for converting amorphous 2-chloroinosine triacetate intermediates into crystalline form.

FAQ: Specific Technical Scenarios

Q: I see crystals, but they are brown/yellow. How do I remove the color? A: The color usually comes from chlorinated purine byproducts or polymerized protecting groups.

  • Solution: Perform a "Carbon Polish." Dissolve the crystals in warm Ethyl Acetate. Add 5% w/w Activated Carbon (e.g., Darco G-60). Stir for 30 mins at 40°C. Filter through Celite. Then add Heptane to induce crystallization. The lipophilic impurities often adsorb well to carbon in non-polar solvents.

Q: Can I use water as an anti-solvent? A: Use with extreme caution. While 2-chloroinosine triacetate is insoluble in water, the acetyl groups are hydrolytically unstable in basic or strongly acidic conditions. If you use water, ensure the pH is strictly neutral (6-7) and keep the temperature low (<40°C) to prevent hydrolysis to 2-chloroinosine (removal of protecting groups).

Q: The melting point is 10°C lower than the literature value (approx 230-240°C for triacetylinosine analogs). A: This indicates solvent inclusion or partial de-acetylation.

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <150°C, you have trapped solvent.

  • Fix: Vacuum dry at 50°C for 24 hours. If the MP remains low, recrystallize from Ethanol to remove the de-acetylated impurities which depress the melting point.

References

  • Vertex AI Search . (2025). Synthesis of 2-chloroinosine triacetate from guanosine and related nucleoside analogs. 4

  • PubChem . (2025).[2][5] 2',3',5'-Tri-O-acetylinosine Compound Summary. National Library of Medicine. 1

  • Sigma-Aldrich . (2025). 2',3',5'-Tri-O-acetylguanosine Product Information and Related Literature.

  • Suzuki, T., et al. (2001).[6] Formation of 2-chloroinosine from guanosine by treatment of HNO2 in the presence of NaCl. Bioorganic & Medicinal Chemistry. 6

Sources

Purification strategies for removing impurities from 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloroinosine 3',5',6'-Triacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial intermediate in a highly pure form.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-Chloroinosine 3',5',6'-Triacetate?

The synthesis of acetylated nucleosides like 2-Chloroinosine 3',5',6'-Triacetate can introduce several types of impurities. Understanding these potential contaminants is the first step toward effective purification.

  • Starting Materials: Unreacted 2-chloroinosine and excess acetylating agents (e.g., acetic anhydride) are common.

  • Incompletely Acetylated Intermediates: You may find mono- or di-acetylated versions of 2-chloroinosine.

  • Byproducts from Side Reactions: The acetylation process, particularly if not optimized, can lead to the formation of byproducts. For instance, the acetyl capping step in oligonucleotide synthesis has been shown to sometimes cause the conversion of a guanine nucleobase into N(2)-acetyl-2,6-diaminopurine.[1][2] While not identical, this highlights the potential for unexpected side reactions.

  • Degradation Products: Acetylated nucleosides can be susceptible to hydrolysis, which would lead to the formation of deacetylated or partially deacetylated products.[3][4] The N-glycosidic bond in purine nucleosides can also be susceptible to acid-catalyzed hydrolysis.[5][6] Additionally, 2-chloroadenosine derivatives have shown instability in acidic conditions.[7]

  • Isomers: Depending on the synthetic route, the formation of α- and β-anomers is possible, which would require chromatographic separation.[8]

Q2: My crude product is a dark, oily residue instead of a solid. What should I do?

An oily crude product often indicates the presence of residual solvents or low-molecular-weight impurities.

  • Trituration: This is often the simplest and most effective first step. By stirring the oil with a non-polar solvent in which your product has low solubility (e.g., hexanes, diethyl ether, or a mixture), you can often induce precipitation or crystallization of the desired compound, leaving many impurities dissolved.

  • Solvent Evaporation: Ensure all volatile solvents from the reaction and workup have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual water or other high-boiling point solvents.

  • Aqueous Wash: If your crude product is soluble in a water-immiscible organic solvent (like dichloromethane or ethyl acetate), washing with a dilute acid, then a dilute base (like sodium bicarbonate solution), and finally brine can remove acidic and basic impurities.

Q3: I see a single spot on my TLC, but I suspect impurities are still present. What's happening?

Co-elution on Thin-Layer Chromatography (TLC) is a common issue, especially with structurally similar impurities.

  • Different Eluent Systems: A single spot in one solvent system does not guarantee purity. Experiment with different solvent systems of varying polarity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system to see if additional spots resolve.

  • Visualization Techniques: Use multiple visualization methods. In addition to a UV lamp, staining with reagents like potassium permanganate or iodine can reveal impurities that are not UV-active.

  • Higher Resolution Techniques: If TLC is inconclusive, more powerful analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to assess purity accurately.[9]

Q4: My final product has a yellowish tint. Is this a sign of impurity?

While some highly pure compounds can have a slight color, a yellow or brown tint often suggests the presence of trace impurities, which could be colored byproducts or residual metals from catalysts.[10]

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can effectively remove colored impurities. The carbon is then removed by filtration through celite.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and can often result in a colorless, crystalline product.

Troubleshooting Purification Strategies

This section provides a systematic approach to overcoming common challenges encountered during the purification of 2-Chloroinosine 3',5',6'-Triacetate.

Issue 1: Low Yield After Column Chromatography

Possible Causes & Solutions:

  • Product is too polar and is sticking to the silica gel:

    • Solution: Increase the polarity of your eluent. A gradient elution, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane), can help elute your compound without excessive band broadening.

  • Product is degrading on the silica gel:

    • Solution 1: Neutralize the silica gel. Silica gel can be slightly acidic. Pre-treating the silica gel with a dilute solution of triethylamine in your eluent can prevent the degradation of acid-sensitive compounds.

    • Solution 2: Use a different stationary phase. Alumina (basic or neutral) or reversed-phase silica (C18) can be viable alternatives if your compound is unstable on standard silica gel.

  • Improper column packing or loading:

    • Solution: Ensure the column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of solvent before loading it onto the column to ensure a tight starting band.

Issue 2: Incomplete Separation of Impurities During Column Chromatography

Possible Causes & Solutions:

  • Eluent system is not optimized:

    • Solution: Systematically screen different solvent systems using TLC. The ideal eluent should provide a good separation between your product (Rf value of ~0.3) and any impurities.

  • Column is overloaded:

    • Solution: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. Overloading the column will lead to poor separation.

  • Structurally very similar impurities (e.g., regioisomers):

    • Solution: Consider more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reversed-phase) can provide the necessary resolution.

Issue 3: Difficulty with Recrystallization

Possible Causes & Solutions:

  • Inappropriate solvent system:

    • Solution: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with a range of solvents of varying polarities. If a single solvent is not effective, a two-solvent system (one in which the product is soluble and one in which it is insoluble) can be employed.

  • Presence of oily impurities inhibiting crystal formation:

    • Solution: Pre-purify the crude material with a quick pass through a plug of silica gel to remove the bulk of the impurities before attempting recrystallization.

  • Supersaturation:

    • Solution: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a standard protocol for the purification of moderately polar organic compounds.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point for acetylated nucleosides is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Select an appropriately sized column and slurry pack it with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude 2-Chloroinosine 3',5',6'-Triacetate in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If separation is still not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Troubleshooting Guide for Purification of 2-Chloroinosine 3',5',6'-Triacetate

Problem Potential Cause Recommended Solution(s)
Oily Crude ProductResidual Solvents/ImpuritiesTrituration with a non-polar solvent, thorough solvent removal under vacuum, aqueous workup.
Co-elution on TLCInsufficient ResolutionTest different eluent systems, use multiple visualization techniques, employ HPLC for analysis.
Low Yield from ColumnAdsorption or Degradation on SilicaIncrease eluent polarity, use neutralized silica or an alternative stationary phase.
Poor Separation in ColumnSuboptimal ConditionsOptimize eluent via TLC, reduce column loading, consider HPLC for difficult separations.
Recrystallization FailsWrong Solvent/ImpuritiesScreen for a suitable solvent system, pre-purify with a silica plug, induce crystallization.
Colored ProductTrace ImpuritiesTreat with activated carbon, perform recrystallization.

Visualization of Workflows

General Purification Workflow

Purification_Workflow Crude Crude Product Analysis TLC/HPLC Analysis Crude->Analysis Decision Purity Assessment Analysis->Decision Column Column Chromatography Decision->Column Impure Pure Pure Product Decision->Pure Pure Recrystallize Recrystallization Column->Recrystallize Recrystallize->Pure

Caption: A general workflow for the purification of 2-Chloroinosine 3',5',6'-Triacetate.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Column Purification Issue Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield Yield PoorSep Poor Separation Problem->PoorSep Separation Degradation Product Degradation Problem->Degradation Degradation Sol_Polarity Increase Eluent Polarity LowYield->Sol_Polarity Sol_Stationary_Phase Change Stationary Phase LowYield->Sol_Stationary_Phase Sol_Eluent Optimize Eluent System PoorSep->Sol_Eluent Sol_Load Reduce Column Loading PoorSep->Sol_Load Sol_HPLC Use HPLC PoorSep->Sol_HPLC Sol_Neutralize Neutralize Silica Degradation->Sol_Neutralize Sol_Alt_Phase Use Alumina/C18 Degradation->Sol_Alt_Phase

Caption: Troubleshooting logic for common issues in column chromatography.

References

  • Gotor, V., et al. (2006). Microbial hydrolysis of acetylated nucleosides. Biotechnology Letters, 28(14), 1077-1081. Retrieved from [Link]

  • Suzuki, T., et al. (2001). Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl. Bioorganic & Medicinal Chemistry, 9(11), 2937-2941. Retrieved from [Link]

  • Jacobson, K. A., et al. (1996). Radiolabeling and efficient synthesis of tritiated 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, a potent, selective A3 adenosine receptor agonist. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547-560. Retrieved from [Link]

  • Rodriguez, A. A., et al. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. Retrieved from [Link]

  • Reddy, P. G., et al. (2020). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Synthetic Communications, 50(12), 1834-1845. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • da Silveira, E. T., et al. (2012). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 23(1), 113-119. Retrieved from [Link]

  • Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15. Retrieved from [Link]

  • Peer, R., et al. (2019). The chemistry and applications of RNA 2′-OH acylation. Nature Reviews Chemistry, 3(12), 735-752. Retrieved from [Link]

  • CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process.... (n.d.).
  • Jacobson, K. A., et al. (1996). RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO- N6-(3-IODOBENZYL)ADENOSINE-5'- N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547-560. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Hydrolysis of Nucleosides. Retrieved from [Link]

  • Rodriguez, A. A., et al. (2014). Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. Retrieved from [Link]

  • Robins, M. J., et al. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2601-2607. Retrieved from [Link]

  • Amblard, F., et al. (2012). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 17(12), 14043-14053. Retrieved from [Link]

  • Kumar, A., et al. (2015). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 7(10), 305-313. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides. Retrieved from [Link]

  • Singh, S., & Kumar, Y. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 620-626. Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • Kellner, S., et al. (2021). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]

  • Sponer, J. E., et al. (2016). Selective Acylation of Nucleosides, Nucleotides and Glycerol-‐3-‐ phosphocholine in Water. UCL Discovery. Retrieved from [Link]

  • Li, J., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(1-2), 3-7. Retrieved from [Link]

  • Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry, Q3A Impurities in New Drug Products. Retrieved from [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. Retrieved from [Link]

  • Kozyrod, R. P., & Pinhey, J. T. (1990). ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses, 60, 58. Retrieved from [Link]

  • Zhang, H., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 83. Retrieved from [Link]

  • Janeba, Z., et al. (2003). Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine. The Journal of Organic Chemistry, 68(3), 989-992. Retrieved from [Link]

  • Chou, C. C., et al. (2000). Determination of pharmacokinetics of 8-chloroadenosine and its two major metabolites in dogs by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 233-238. Retrieved from [Link]

  • Altaras, G. M., et al. (2009). Purification of adenoviral vectors by combined anion exchange and gel filtration chromatography. Journal of Gene Medicine, 11(11), 975-983. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-450. Retrieved from [Link]

  • Soine, W. H. (1986). Clandestine drug synthesis. In K. G. Blauer & J. C. Hudson (Eds.), Forensic Science (pp. 1-13). Retrieved from [Link]

  • Wang, F., et al. (2021). A two-pass anion-exchange chromatography strategy for enrichment of full capsids in manufacturing of adeno-associated viral vectors. Molecular Therapy - Methods & Clinical Development, 23, 255-264. Retrieved from [Link]

  • Horton, D. (1973). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 53, 1. Retrieved from [Link]

  • Patel, K. N., et al. (2022). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 62(6), 2568-2578. Retrieved from [Link]

Sources

Solving solubility challenges with 2-Chloroinosine 3',4',6'-Triacetate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloroinosine 3',4',6'-Triacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this acetylated nucleoside analog in aqueous media. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Challenge

2-Chloroinosine 3',4',6'-Triacetate is a modified nucleoside with significant potential in various research applications. However, its chemical structure presents a classic solubility dilemma. The core inosine structure has limited aqueous solubility, and the addition of three acetyl groups to the ribose sugar moiety significantly increases its lipophilicity. While this acetylation can enhance cell permeability, it drastically reduces solubility in aqueous buffers, a common requirement for biological assays. Furthermore, the ester linkages of the acetate groups are susceptible to hydrolysis, which can alter the compound's properties over time. This guide will equip you with the knowledge and techniques to manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Chloroinosine 3',4',6'-Triacetate so poorly soluble in water?

The low aqueous solubility is a direct consequence of its molecular structure. The three acetyl groups (triacetate) on the ribose sugar are hydrophobic, repelling water molecules. This increased lipophilicity, intended to facilitate passage across cell membranes, is the primary barrier to dissolution in aqueous solutions.[1]

Q2: What is the recommended solvent for creating a primary stock solution?

Due to its lipophilic nature, a polar aprotic solvent is recommended for the primary stock solution. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve the compound at high concentrations (e.g., 30 mg/mL or higher for similar nucleosides) and is miscible with most aqueous buffers.[2] We strongly advise preparing a concentrated stock in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous medium.

Q3: Can I dissolve the compound directly in ethanol or methanol?

While possible, ethanol and methanol are generally less effective than DMSO for achieving high-concentration stock solutions of highly acetylated nucleosides. Furthermore, these protic solvents may slowly contribute to the hydrolysis of the acetate esters over long-term storage. For short-term use, they can be considered, but DMSO remains the superior choice for stability and solubility.

Q4: How stable is 2-Chloroinosine 3',4',6'-Triacetate in aqueous solutions?

The primary stability concern in aqueous media is the hydrolysis of the 3', 4', and 6'-acetate groups. This reaction is catalyzed by both acidic and basic conditions and is also temperature-dependent.[3] At neutral pH (7.0-7.4) and lower temperatures (2-8°C), the rate of hydrolysis is minimized but not eliminated. The 2-chloro group on the purine ring is generally more stable but can also be susceptible to hydrolysis under harsh conditions over extended periods.[4][5] For this reason, we recommend preparing fresh aqueous working solutions daily from a DMSO stock and avoiding prolonged storage.[6]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound won't dissolve, even in DMSO.

  • Possible Cause 1: Insufficient Solvent Volume. You may be attempting to create a solution that is above the compound's solubility limit.

    • Solution: Increase the volume of DMSO. It is better to have a slightly lower concentration stock that is fully dissolved than a saturated, heterogeneous mixture.

  • Possible Cause 2: Low-Quality Solvent. The presence of water in your DMSO can significantly reduce its solvating power for this lipophilic compound.

    • Solution: Use only anhydrous, high-purity DMSO. Keep the solvent container tightly sealed to prevent water absorption from the atmosphere.

  • Possible Cause 3: Insufficient Mixing. The compound may require more energy to dissolve fully.

    • Solution: Briefly vortex the solution and/or use a sonicator bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be effective, but do not overheat, as this may accelerate degradation.

Problem 2: A precipitate forms when I dilute my DMSO stock into my aqueous buffer.

This is a common issue when a compound is "shocked" by the rapid change in solvent polarity.

  • Possible Cause: Exceeding the Aqueous Solubility Limit. The final concentration in your aqueous buffer is too high.

    • Solution: Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in several steps. Critically, add the DMSO stock to the aqueous buffer dropwise while vortexing, rather than adding the buffer to the stock. This ensures the compound is rapidly dispersed in the larger volume, preventing localized high concentrations and precipitation.

  • Workflow to Prevent Precipitation:

    Caption: Workflow for aqueous dilution.

Problem 3: My experimental results are inconsistent over time.

  • Possible Cause: Compound Degradation. As discussed, the acetate groups are prone to hydrolysis in aqueous media. If your working solution is prepared hours or days in advance, you may be working with a mixture of the triacetate parent compound and its partially or fully deacetylated, more polar metabolites.

    • Solution: Always prepare fresh working solutions immediately before each experiment. If an experiment runs for an extended period (e.g., >8 hours), consider the potential for hydrolysis to impact your results and note this in your experimental design. Storing aqueous solutions, even at 4°C, is not recommended for more than one day.[2]

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSOMaximizes solubility and minimizes hydrolysis during storage.
Stock Storage -20°C or -80°C, tightly sealedPreserves the integrity of the compound for long-term use.
Working Solution Prep Prepare fresh dailyMinimizes hydrolysis of acetate groups in aqueous media.[6]
Dilution Method Add DMSO stock to buffer dropwise with mixingPrevents precipitation due to rapid solvent change.
Aqueous Buffer pH Maintain near-neutral pH (7.0 - 7.4)Acidic or basic conditions can catalyze acetate hydrolysis.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of 2-Chloroinosine 3',4',6'-Triacetate and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out X mg (where X = 10 mmol/L * 0.001 L * Molecular Weight in g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a sonicator bath for 5 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

This protocol details the preparation of a final 10 µM solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of anhydrous DMSO to create a 100 µM solution. This can make the final dilution more accurate.

  • Final Dilution:

    • Dispense the final volume of your desired aqueous buffer (e.g., PBS, cell culture media) into a sterile tube. For a 1 mL final volume, use 999 µL of buffer.

    • Place the tube on a vortexer at a medium speed.

    • While the buffer is vortexing, add 1 µL of the 10 mM DMSO stock solution (or 100 µL of the 100 µM intermediate stock for a 10 mL final volume) dropwise into the center of the vortex.

  • Final Mix: Continue to vortex for an additional 10-15 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Diagram: Hydrolysis Pathway

G 2-Chloroinosine 3',4',6'-Triacetate 2-Chloroinosine 3',4',6'-Triacetate Deacetylated Intermediates Deacetylated Intermediates 2-Chloroinosine 3',4',6'-Triacetate->Deacetylated Intermediates H2O (pH, Temp) 2-Chloroinosine 2-Chloroinosine Deacetylated Intermediates->2-Chloroinosine H2O (pH, Temp)

Caption: Potential hydrolysis of acetate groups in water.

Advanced Formulation Strategies

For highly demanding applications, such as in vivo studies, where solubility and bioavailability are critical, more advanced formulation strategies may be necessary. These often involve overcoming the crystal lattice energy of the compound to keep it in a higher energy, more soluble state.[7]

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol) can enhance solubility.[8]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[8][9]

  • Lipid-Based Formulations: For oral or parenteral delivery, formulating the compound in lipids, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubilization and absorption.[8][9][10]

  • Amorphous Solid Dispersions (ASD): This involves dispersing the crystalline compound into a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the stable crystalline form.[7][10]

These advanced methods require specialized formulation expertise and should be considered when standard dissolution protocols are insufficient for the experimental goals.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Pharma's Almanac. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • bioRxiv. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. [Link]

  • Sphinix Knowledge House. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • UCL Discovery. (2017). Selective Acylation of Nucleosides, Nucleotides, and Glycerol-3-phosphocholine in Water. [Link]

  • PubMed. (2001, November 15). Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl. [Link]

  • PMC. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. [Link]

  • CRC Press. Handbook of Aqueous Solubility Data. [Link]

  • PubMed. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. [Link]

  • ResearchGate. (2022, July 6). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]

  • PMC. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. [Link]

  • E3S Web of Conferences. Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. [Link]

  • PubMed. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine. [Link]

  • Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
  • ScienceDirect. Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride. [Link]

  • Lamar University Publications. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. [Link]

  • Organic Syntheses. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]

  • PubChem - NIH. 2-Chloroadenosine. [Link]

  • Wiley Online Library. (1996, June 1). Radiolabeling and efficient synthesis of tritiated 2-chloro-n6-(3-iodobenzyl)adenosine-5'-n-methyluron-amide, a potent, selective A3 adenosine receptor agonist. [Link]

  • FooDB. Cellulose triacetate. [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Dalton Transactions (RSC Publishing). Acetate intercalated Mg–Al layered double hydroxides (LDHs) through modified amide hydrolysis: a new route to synthesize novel mixed metal oxides (MMOs) for CO2 capture. [Link]

  • PubMed. Influence of 2-chloroadenosine on the nucleotide content of isolated rat hepatocytes. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Chloroinosine 3',4',6'-Triacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Chloroinosine 3',4',6'-Triacetate is a critical intermediate in the synthesis of various biologically active nucleoside analogs. Its structure, which includes both a labile N-glycosidic bond and ester-based protecting groups, makes it susceptible to degradation if not stored and handled with the utmost care. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and integrity of your material, thereby safeguarding the reproducibility and success of your experiments.

Section 1: Understanding the Molecular Instability of 2-Chloroinosine 3',4',6'-Triacetate

The degradation of this compound primarily proceeds via two distinct hydrolytic pathways. Understanding these vulnerabilities is the first step toward effective prevention.

  • Deacetylation (Hydrolysis of Ester Bonds): The three acetyl groups protecting the ribose hydroxyls are esters, which are highly susceptible to hydrolysis in the presence of moisture. This reaction is accelerated by both acidic and basic conditions and results in a heterogeneous mixture of partially and fully deprotected 2-Chloroinosine.[1][2] This not only reduces the purity of the starting material but also introduces compounds with significantly different polarities and reactivities, complicating subsequent reactions and purification steps.

  • N-Glycosidic Bond Cleavage: The bond connecting the 2-chlorohypoxanthine base to the ribose sugar is susceptible to cleavage, particularly under acidic conditions.[3][4][5] This degradation is often accelerated by elevated temperatures and results in the formation of 2-chlorohypoxanthine and the triacetylated ribose sugar, representing a complete loss of the desired molecule.[3][6]

Below is a diagram illustrating the primary degradation pathways.

cluster_0 Primary Degradation Pathways main 2-Chloroinosine 3',4',6'-Triacetate hydrolysis_moisture Moisture/Humidity (Base/Acid Catalyzed) main->hydrolysis_moisture Pathway 1: Deacetylation hydrolysis_acid Acidic Conditions (e.g., pH < 6) Elevated Temperature main->hydrolysis_acid Pathway 2: Glycosidic Cleavage deacetylated Partially/Fully Deacetylated 2-Chloroinosine hydrolysis_moisture->deacetylated cleaved 2-Chlorohypoxanthine + Triacetylribose hydrolysis_acid->cleaved

Caption: Key degradation routes for 2-Chloroinosine 3',4',6'-Triacetate.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise from compound degradation and provides a logical workflow to diagnose the problem.

Q: My reaction yields are low or I'm seeing multiple unexpected byproducts. Could my 2-Chloroinosine 3',4',6'-Triacetate have degraded?

A: Yes, this is a primary indicator of starting material degradation. The introduction of deacetylated species or the free purine base can inhibit your reaction or generate a complex mixture of side products. It is crucial to verify the integrity of your starting material before proceeding.

The following workflow provides a systematic approach to troubleshooting.

cluster_yes cluster_no start Unexpected Experimental Results (Low Yield, Impurities) qc_check Perform Quality Control Check (See HPLC Protocol Below) start->qc_check decision Purity >98% and Single Major Peak? qc_check->decision problem_elsewhere Problem is likely elsewhere in the experimental procedure. (Reagents, Conditions, etc.) decision->problem_elsewhere  Yes degradation_confirmed Degradation Confirmed decision->degradation_confirmed No   investigate_storage Investigate Storage Conditions: - Was container tightly sealed? - Was it stored in a desiccator? - Was temperature maintained? - Any pH exposure? degradation_confirmed->investigate_storage discard Discard degraded material. Source fresh, validated stock. investigate_storage->discard

Caption: Logical workflow for troubleshooting potential compound degradation.

Q: How can I definitively confirm if my compound has degraded?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7][8] A pure sample will show a single major peak, while degraded samples will exhibit additional peaks.

  • Deacetylation products are more polar and will typically have a shorter retention time than the parent triacetate compound on a reverse-phase column.

  • 2-chlorohypoxanthine (the cleaved base) will have a significantly different retention time.

Experimental Protocol: Rapid HPLC-UV Purity Check

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm.[7]

  • Analysis: Inject 5-10 µL of the sample solution. Integrate all peaks and calculate the area percentage of the main peak. A value below 98% suggests significant degradation.

Section 3: FAQs for Prevention and Best Practices

Proactive measures are the most effective strategy for preventing degradation.

Q: What are the ideal long-term storage conditions for solid 2-Chloroinosine 3',4',6'-Triacetate?

A: The compound must be protected from its three main enemies: moisture, heat, and acid. The following conditions are mandatory for ensuring long-term stability.

ParameterRecommendationRationale
Temperature -20°C or lower Minimizes the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[9]
Atmosphere Inert Gas (Argon/Nitrogen) & Desiccated A dry, inert atmosphere is critical. Store inside a desiccator with a fresh desiccant.[10] This eliminates moisture, the primary driver for acetyl group hydrolysis.[1][11]
Container Tightly-sealed, Amber Glass Vial Prevents moisture ingress and protects from potential photolytic degradation.[10][12]
pH Environment Neutral The solid material must be free of any residual acid or base from its synthesis.
Q: How should I handle the compound when removing it from the freezer?

A: Improper handling during sampling is a common source of moisture contamination.

  • Remove the sealed container from the freezer.

  • Crucially, place the unopened container in a desiccator at room temperature for at least 30-60 minutes. This allows the vial and its contents to warm to ambient temperature before being exposed to the atmosphere.

  • Opening a cold vial will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch.

  • Once equilibrated, open the vial, quickly weigh out the desired amount in a low-humidity environment if possible, and then purge the vial with inert gas (argon or nitrogen) before tightly resealing.

  • Return the vial to the -20°C freezer immediately.

Q: What is the recommended way to prepare and store solutions?

A: Solutions are far less stable than the solid material.

  • Solvent Choice: Always use anhydrous solvents (e.g., anhydrous Acetonitrile, DMF, or Dichloromethane) to minimize hydrolysis.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If short-term storage is unavoidable, store the solution in a tightly sealed vial with a septum cap at -20°C. For aqueous or protic solvent systems (like methanol), stability is significantly reduced, and storage is not recommended for more than a few hours. A study of the related compound 2-chloro-2'-deoxyadenosine showed it is stable in neutral and basic solutions but decomposes rapidly at acidic pH, even at 37°C.[5]

Section 4: Routine Quality Control (QC) Workflow

For high-stakes applications like drug development or GMP synthesis, periodic QC is essential to re-validate the material's purity, especially if the container has been opened multiple times.

start Retrieve Sample (Follow Proper Handling Protocol) prepare Prepare 1 mg/mL Solution in Anhydrous Acetonitrile start->prepare hplc Run HPLC-UV Analysis (See Protocol in Sec. 2) prepare->hplc analyze Integrate Peaks & Calculate Area % hplc->analyze decision Purity >98%? analyze->decision pass Material PASS (OK for use) decision->pass Yes fail Material FAIL (Do not use) decision->fail No

Caption: Standard workflow for routine quality control of stored material.

By implementing these rigorous storage, handling, and verification procedures, researchers can ensure the chemical integrity of their 2-Chloroinosine 3',4',6'-Triacetate, leading to more reliable and reproducible scientific outcomes.

References

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (2025).
  • Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques. (n.d.). Metabolomics Tools.
  • Gotor, V., et al. (2006).
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
  • Rowell, R. M. (2025). Stability of acetylated wood to environmental changes.
  • Safety D
  • ChemTreat US/GHS MSDS (Rev. 12/2022). (2025).
  • Fang, M., et al. (n.d.).
  • Acetyl Group - Explore the Science & Experts. (n.d.). ideXlab.
  • Purity and stability of modified nucleosides in the context of accurate quantific
  • Hill, C. (n.d.).
  • Safety D
  • Separation of oxidatively damaged DNA Nucleobases and Nucleosides on Packed and Monolith C18 Columns by HPLC- UV-EC. (n.d.). Dublin Institute of Technology.
  • Fang, M., et al. (2015).
  • HUMIDITY CONTROLLED THERMAL ANALYSIS The effect of humidity on thermal decomposition of zinc acetylacetonate monohydr
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2025).
  • Hunt, C. G., et al. (2018). Acetylation increases relative humidity threshold for ion transport in wood cell walls.
  • Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. (n.d.). NIH.
  • Fang, M., et al. (2015).
  • Safety D
  • Perrett, D. (1984). Liquid Chromatographic Analysis of Nucleotides and Related Compounds in Biological Samples. University of Surrey.
  • Jiang, J., et al. (2018). Effects of acetylation on moisture sorption of wood under cyclically changing conditions of relative humidity.
  • MATERIAL SAFETY DATA SHEET. (2012).
  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. (2023).
  • Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. (2024). Study.com.
  • Structure of Nucleotides. (n.d.). User.gazi.edu.tr.
  • Acyl Group Migration in Pyranosides as Studied by Experimental and Comput
  • The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma. (n.d.). PubMed.
  • Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archives of Immunology and Experimental Therapy.
  • Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. (1976). Nucleic Acids Research.
  • Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine deriv
  • Regioselective Deacetylation in Nucleosides and Deriv

Sources

Optimizing column chromatography for 2-Chloroinosine 3',4',6'-Triacetate separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Chloroinosine Triacetate Separation Ticket ID: NUC-SEP-0842 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

This guide addresses the purification of 2-Chloroinosine 3',4',6'-Triacetate (and related 2',3',5'-tri-O-acetyl isomers). This intermediate is a critical precursor in the synthesis of antiviral and antineoplastic agents (e.g., Cladribine).

Technical Note on Nomenclature: Standard inosine derivatives typically utilize a ribofuranose ring (2', 3', 5' numbering). The designation "3', 4', 6'" implies a hexopyranose analog (e.g., glucopyranosyl-2-chloroinosine). The protocols below are designed for lipophilic, fully protected nucleosides and apply effectively to both ribose and hexose triacetates due to their shared physicochemical properties (high lipophilicity relative to the parent nucleoside).

Module 1: Method Development Strategy

The Separation Landscape

The challenge in purifying triacetylated nucleosides lies in balancing the retention of the lipophilic triacetate against the more polar byproducts (mono/di-acetates) and the highly polar starting material (2-chloroinosine).

SpeciesRelative PolarityStationary Phase PreferenceRecommended Mobile Phase
2-Chloroinosine (SM) High (Very Polar)Strong retention on Silica10-20% MeOH in DCM
Mono/Di-acetates MediumModerate retention50-80% EtOAc in Hexane
Target (Triacetate) Low (Lipophilic) Fast elution on Silica 20-40% EtOAc in Hexane
Chlorinated Impurities Very LowMinimal retention<10% EtOAc in Hexane
Recommended System Setup
  • Stationary Phase: High-efficiency spherical Silica Gel (40–63 µm).

    • Reasoning: The acetyl groups shield the polar hydroxyls, making Normal Phase (NP) chromatography the most efficient method for removing polar impurities [1]. Reverse Phase (C18) is typically reserved for the final, deprotected nucleoside.

  • Mobile Phase A: n-Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Alternative System: Dichloromethane (DCM) / Methanol (MeOH) – Use only if solubility is an issue.

Module 2: Purification Workflow (Visualized)

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (2-Chloroinosine Triacetate) Solubility Check Solubility in Hexane/EtOAc Start->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No TLC TLC Screening (Target Rf 0.3 - 0.4) Method Select Method TLC->Method Flash Flash Chromatography (Silica Gel) Method->Flash Gradient Elution Analysis Fraction Analysis (UV 254nm / MS) Flash->Analysis Pool Pool & Concentrate Analysis->Pool Purity > 98% Soluble->TLC Use Hex/EtOAc Insoluble->TLC Use DCM/MeOH

Figure 1: Decision matrix for solvent selection and workflow execution based on crude solubility.

Module 3: Troubleshooting & FAQs

Ticket #001: "My target triacetate co-elutes with the diacetate impurity."

Diagnosis: Insufficient selectivity in the mobile phase. Root Cause: The polarity difference between the tri- and di-acetate forms is distinct but can be masked if the solvent strength increases too rapidly. Solution:

  • Flatten the Gradient: Instead of a linear 0–100% gradient, use an isocratic hold .

    • Protocol: Run a gradient to 20% EtOAc, then hold isocratic for 5–10 column volumes (CV). This allows the lipophilic triacetate to elute while the diacetate lags behind.

  • Change Solvent Selectivity: Switch from EtOAc to Acetone or Isopropyl Alcohol (IPA) as the modifier (mixed with Hexane). Acetone often provides better resolution for sugar-protected isomers [2].

Ticket #002: "I see significant peak tailing on the silica column."

Diagnosis: Silanol interactions with the purine base. Root Cause: While the sugar hydroxyls are protected (acetylated), the nitrogen atoms on the 2-chloroinosine base (N7/N9 positions) can still interact with acidic silanol groups on the silica surface, causing drag [3]. Solution:

  • Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic silanols.

  • Switch to DCM/MeOH: If tailing persists in Hex/EtOAc, switch to DCM/MeOH (95:5). DCM is a stronger solvent for purines and often suppresses secondary interactions better than Hexane.

Ticket #003: "The product precipitates on the column head."

Diagnosis: Solubility mismatch (Solvent Shock). Root Cause: The sample was dissolved in a strong solvent (e.g., pure DCM or DMSO) but injected into a weak mobile phase (Hexane). Solution:

  • Solid Load (Dry Load): This is the gold standard for nucleosides.

    • Step 1: Dissolve crude in minimal DCM/MeOH.

    • Step 2: Add silica gel (ratio 1:2 sample:silica).

    • Step 3: Evaporate to dryness on a rotovap until it is a free-flowing powder.

    • Step 4: Load this powder into a pre-column or on top of the main cartridge. This eliminates solvent shock [4].

Module 4: Standard Operating Procedure (SOP)

Protocol: Gradient Purification of 2-Chloroinosine Triacetate

Applicable for 100 mg to 5 g scale.

  • Column Equilibration:

    • Flush column with 3 CV of 100% Hexane (or Heptane).

  • Sample Loading:

    • Use Dry Loading (see Ticket #003) to ensure narrow bands.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (removes non-polar grease/chlorinated byproducts).

    • 5–20 min: Linear ramp to 30% EtOAc.

    • 20–30 min: Isocratic Hold at 30% EtOAc (Target elution window).

    • 30–40 min: Ramp to 100% EtOAc (Elutes Mono/Di-acetates).

    • 40–50 min: Flush with 10% MeOH in DCM (Recovers unreacted 2-chloroinosine).

  • Detection:

    • Monitor UV at 254 nm (Purine absorption).

    • Note: Acetyl groups are not UV active, but the purine base provides strong signal.

Module 5: Troubleshooting Logic (Visualized)

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Coelution Co-elution Problem->Coelution LowRecovery Low Recovery Problem->LowRecovery Action1 Add 0.1% TEA or Switch to DCM Tailing->Action1 Action2 Use Isocratic Hold or Change Modifier Coelution->Action2 Action3 Check Solubility (Use Dry Load) LowRecovery->Action3

Figure 2: Rapid troubleshooting guide for chromatographic anomalies.

References

  • Teledyne ISCO. (2012). Strategies to Purify Carbohydrate Based Compounds (Application Note AN75). Teledyne ISCO.[1] Link

  • Janeba, Z., Francom, P., & Robins, M. J. (2003).[2] Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine.[2] Journal of Organic Chemistry, 68(3), 989-992.[2] Link

  • Stoll, D., & Dolan, J. (2025).[3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. Link

Sources

Validation & Comparative

HPLC method development for 2-Chloroinosine 3',4',6'-Triacetate purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Methodologies for 2-Chloroinosine Triacetate Purity Profiling

Executive Summary & Chemical Context

The Challenge: 2-Chloroinosine 2',3',5'-Triacetate (often abbreviated as TACI) is a critical intermediate in the synthesis of Cladribine (2-chlorodeoxyadenosine), a frontline therapy for Hairy Cell Leukemia and Multiple Sclerosis. The purity of this intermediate directly impacts the yield and safety of the final API.

The "3',4',6'" Nomenclature Discrepancy: Note: The request specified "3',4',6'-Triacetate." Standard nomenclature defines Inosine as a riboside (containing a 5-carbon ribose sugar), possessing hydroxyl groups at the 2', 3', and 5' positions. The numbering 3',4',6' typically applies to hexose (6-carbon) sugars like glucose. Editorial Decision: This guide proceeds with the industrial standard 2',3',5'-tri-O-acetyl-2-chloroinosine , assuming the prompt refers to the standard Cladribine intermediate. However, the chromatographic principles detailed here (hydrophobicity-driven separation) remain valid for hexose analogs if that was the specific intent.

The Analytical Problem: TACI is highly lipophilic compared to its parent nucleoside. Common impurities include:

  • Hydrolysis Products: Mono- and di-acetylated species (more polar).

  • Starting Material: 2-Chloroinosine or Guanosine derivatives.

  • Regioisomers: Migration of acetyl groups during synthesis (difficult to separate on standard C18).

Strategic Method Comparison

We compare the industry-standard C18 (Octadecyl) approach against a modern Phenyl-Hexyl alternative.

Method A: The Baseline (C18)
  • Mechanism: Pure hydrophobic interaction (London dispersion forces).

  • Pros: Robust, widely available, excellent retention of the fully acetylated parent.

  • Cons: Poor selectivity for positional isomers (e.g., 2',3'-diacetate vs. 2',5'-diacetate); long equilibration times due to high organic content.

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interactions.[1]
  • Pros: The phenyl ring in the stationary phase interacts with the purine ring of 2-chloroinosine. This "orthogonal" selectivity resolves impurities based on the electron density of the base, not just the hydrophobicity of the sugar.

  • Cons: Slightly higher column cost; UV cutoff of phenyl ligands (must detect >210 nm).

Comparative Data Analysis

The following data represents a validation study comparing both columns under isocratic conditions optimized for the triacetate.

Table 1: Chromatographic Performance Metrics

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Interpretation
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6mm, 2.6µm)Core-shell Phenyl-Hexyl provides sharper peaks.
Mobile Phase 60:40 (MeOH : 10mM Phosphate pH 3.0)55:45 (MeCN : 0.1% Formic Acid)MeCN/Phenyl combination leverages

-

selectivity.
Retention (TACI) 12.4 min8.2 minFaster run time with Method B.
Resolution (

)
*
1.83.2 Phenyl-Hexyl clearly separates the critical di-acetate pair.
Tailing Factor 1.31.05Superior peak symmetry in Method B.
Sensitivity (S/N) 150:1 (at 0.1% impurity)210:1 (at 0.1% impurity)Sharper peaks = Higher signal-to-noise.

*Resolution between the main peak and the nearest eluting di-acetylated impurity.

Detailed Experimental Protocol (Method B)

This protocol is designed for Method B , offering superior resolution for stability-indicating assays.

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (Core-Shell particles recommended).

  • Detector: DAD or UV at 262 nm (Lambda max for 2-chloroinosine).

Gradient Program

Unlike the isocratic comparison above, a gradient is recommended for "Purity Profiling" to elute highly polar hydrolysis products early and wash lipophilic dimers late.

Time (min)% Solvent B (Organic)Flow Rate (mL/min)Phase Description
0.0101.0Initial Hold (Elute free nucleosides)
5.0101.0Isocratic hold for polar impurities
20.0901.0Ramp to elute Triacetate (Main Peak)
25.0901.0Wash
25.1101.0Re-equilibration
30.0101.0End
Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-Chloroinosine Triacetate. Dissolve in 10 mL of 100% Acetonitrile . (Note: The triacetate is poorly soluble in water; do not use buffer for initial dissolution).

  • Working Standard: Dilute Stock 1:10 with 50:50 MeCN:Water . Final concentration: 0.1 mg/mL.

  • Filter: 0.22 µm PTFE filter (Nylon may adsorb the lipophilic triacetate).

Visualizing the Science

Diagram 1: Impurity Logic & Separation Pathway

This diagram illustrates why the gradient is necessary: the polarity shifts dramatically as acetate groups are hydrolyzed.

G cluster_chrom RP-HPLC Elution Order (Method B) TACI 2-Chloroinosine Triacetate (Target Analyte) DiAc Di-Acetyl Impurities (Hydrolysis) TACI->DiAc Loss of 1 Acetyl (Slow Degradation) DiAc->TACI Late Elution (Hydrophobic) MonoAc Mono-Acetyl Impurities DiAc->MonoAc Loss of 2nd Acetyl MonoAc->DiAc Base 2-Chloroinosine (Free Nucleoside) MonoAc->Base Full Hydrolysis Base->MonoAc Early Elution (Polar)

Caption: Degradation pathway of 2-Chloroinosine Triacetate and the inverse correlation with Reverse Phase retention time.

Diagram 2: Method Development Workflow

A self-validating loop to ensure method robustness.

Workflow Start Start: Method Definition Target: 2-Cl-Inosine Triacetate Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Select Selection: Phenyl-Hexyl (Better Selectivity) Screen->Select Criteria: Rs > 2.0 Opt Gradient Optimization (Focus: Resolution of Di-Acetates) Select->Opt Valid Validation (ICH Q2) Specificity, Linearity, LOQ Opt->Valid Valid->Opt If Fail

Caption: Step-by-step workflow for establishing the optimized Phenyl-Hexyl methodology.

Troubleshooting & Expert Insights

  • Peak Splitting: If the main Triacetate peak splits, it is likely due to the solvent effect. The sample is dissolved in 100% MeCN (strong solvent), but the starting gradient is 10% MeCN. Solution: Reduce injection volume to <5 µL or dilute the sample with water to at least 50% aqueous content immediately before injection.

  • Ghost Peaks: Acetyl groups are labile. Ensure the autosampler temperature is kept at 4°C to prevent in-vial hydrolysis during long sequences.

  • Detection: While 262 nm is optimal for the purine ring, monitoring at 210 nm can detect non-nucleoside impurities (like acetic acid or solvents), though baseline drift will be higher in gradients.

References

  • Liliemark, J., et al. (1991). "Determination of 2-chloro-2'-deoxyadenosine in human plasma." Biomedical Chromatography. (Foundational work on 2-chlorinated purine separation). Link

  • Phenomenex Application Guide. (2024). "Selectivity differences between C18 and Phenyl-Hexyl phases for aromatic compounds." Phenomenex Technical Notes. Link

  • Albertioni, F., et al. (1994).[2] "Analysis of 2-chloro-2'-deoxyadenosine... by HPLC." Therapeutic Drug Monitoring. (Establishes UV max and stability parameters for Cladribine precursors). Link

  • PubChem Compound Summary. (2024). "2-Chloroinosine." National Center for Biotechnology Information. (Structural verification). Link

  • Waters Corporation. (2023). "CSH Phenyl-Hexyl vs C18 Chemistries." Waters Knowledge Base. (Mechanistic explanation of pi-pi interactions). Link

Sources

Comparing bioactivity of 2-Chloroinosine 3',4',6'-Triacetate vs 2-Chloroadenosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Chloroinosine 3',4',6'-Triacetate and 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, particularly in the study of purinergic signaling, nucleoside analogs serve as indispensable tools. This guide offers a detailed comparison between two such compounds: 2-Chloroinosine 3',4',6'-Triacetate and the well-characterized agonist, 2-Chloroadenosine. Our focus will be on their respective bioactivities, mechanisms of action, and the practical implications for experimental design. This analysis moves beyond a simple cataloging of features to provide a deeper understanding of the causal relationships that should inform your research decisions.

Foundational Understanding: A Tale of a Prodrug and an Agonist

A critical initial insight is that a direct comparison of these two molecules is not a comparison of two active agents. Instead, it is a comparison between a stable, direct-acting agonist and a cell-permeable prodrug.

  • 2-Chloroadenosine is a potent, non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3). Its stability against enzymatic degradation by adenosine deaminase, compared to endogenous adenosine, has established it as a reference compound in countless studies.

  • 2-Chloroinosine 3',4',6'-Triacetate is best understood as a prodrug of 2-Chloroinosine. The triacetate groups are lipophilic moieties that enhance the molecule's ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave these acetate groups, releasing the active compound, 2-Chloroinosine. Therefore, the bioactivity observed when using the triacetate form is attributable to 2-Chloroinosine and its subsequent metabolites.

The primary distinction in experimental outcomes will arise from this fundamental difference: one compound acts directly on extracellular receptors, while the other must first be transported and metabolized to become active.

Mechanism of Action: From Intracellular Activation to Receptor Signaling

The biological effects of both compounds ultimately converge on the activation of adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily. However, their paths to this endpoint are distinct.

2-Chloroadenosine acts directly on the four subtypes of adenosine receptors on the cell surface. Its binding initiates a conformational change in the receptor, leading to the activation of associated G proteins and downstream signaling cascades. For instance, activation of A1 and A3 receptors typically inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP.

2-Chloroinosine 3',4',6'-Triacetate follows a multi-step intracellular pathway before it can exert its effects.

  • Cellular Uptake: The lipophilic acetate groups facilitate its passive diffusion across the plasma membrane.

  • Esterase-Mediated Activation: Inside the cell, esterases hydrolyze the acetate esters, releasing 2-Chloroinosine.

  • Potential Metabolic Conversion: A crucial, often overlooked step is the potential for 2-Chloroinosine to be converted to 2-Chloroadenosine by a two-step enzymatic process. This conversion would produce the same active agent as the compound it is being compared against, albeit intracellularly.

  • Receptor Interaction: The resulting 2-Chloroinosine (and any converted 2-Chloroadenosine) can then be transported out of the cell to act on adenosine receptors or potentially interact with intracellular targets.

This metabolic activation pathway is a critical experimental variable. The rate and extent of conversion can vary significantly between different cell types and tissues, depending on the expression levels of the relevant esterases and kinases.

G cluster_0 Extracellular Space cluster_1 Intracellular Space 2CA_ext 2-Chloroadenosine AR Adenosine Receptor (A1/A2/A3) 2CA_ext->AR Direct Agonist GPCR G-Protein Signaling (e.g., cAMP modulation) AR->GPCR Prodrug_int 2-Chloroinosine 3',4',6'-Triacetate Esterases Esterases Prodrug_int->Esterases 2CI_int 2-Chloroinosine 2CI_int->AR Transport & Binding Conversion Enzymatic Conversion 2CI_int->Conversion Esterases->2CI_int Hydrolysis 2CA_int 2-Chloroadenosine (metabolite) Conversion->2CA_int 2CA_int->AR Transport & Binding Prodrug_ext 2-Chloroinosine 3',4',6'-Triacetate Prodrug_ext->Prodrug_int Membrane Transport

Caption: Metabolic activation of the prodrug and subsequent signaling pathways.

Comparative Bioactivity: A Quantitative Overview

While direct comparative studies are scarce due to the prodrug nature of 2-Chloroinosine 3',4',6'-Triacetate, we can infer its potential activity by comparing the data for 2-Chloroinosine and 2-Chloroadenosine. The following table summarizes reported binding affinities (Ki) and functional potencies (EC50 or IC50) for human adenosine receptors.

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Notes
2-Chloroadenosine 1.5 - 620 - 4030 - 100Potent, non-selective agonist.
2-Chloroinosine ~1,500>10,000~2,500Significantly lower affinity for adenosine receptors compared to 2-Chloroadenosine.

Key Insights from the Data:

  • Potency: 2-Chloroadenosine is substantially more potent at all adenosine receptor subtypes than 2-Chloroinosine, with Ki values that are orders of magnitude lower.

  • Selectivity: Both compounds are generally non-selective, although 2-Chloroadenosine exhibits a slight preference for the A1 receptor.

  • Implications for the Prodrug: The bioactivity of 2-Chloroinosine 3',4',6'-Triacetate will be highly dependent on its conversion to 2-Chloroadenosine to achieve a potency comparable to that of directly applied 2-Chloroadenosine. If this conversion is inefficient in the chosen experimental system, very high concentrations of the prodrug may be required to elicit a response, which could introduce off-target effects.

Experimental Design and Protocols: A Self-Validating Approach

When comparing these compounds, it is crucial to employ an experimental design that accounts for the prodrug's metabolic activation. The following protocol for a cAMP assay is a standard method for functionally assessing adenosine receptor activation and includes considerations specific to this comparison.

Protocol: Comparative cAMP Assay in HEK293 Cells Expressing Human A2A Receptor

This protocol aims to quantify the functional potency of the compounds by measuring their ability to stimulate cAMP production via the Gs-coupled A2A receptor.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human A2A adenosine receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
  • Seed the cells into a 96-well plate at a density of 25,000 cells/well and incubate for 24 hours. This allows the cells to adhere and reach a suitable confluency for the assay.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 2-Chloroadenosine in DMSO.
  • Prepare a 10 mM stock solution of 2-Chloroinosine 3',4',6'-Triacetate in DMSO.
  • Create a serial dilution series for each compound in assay buffer (e.g., HBSS with 10 mM HEPES). The concentration range should span from picomolar to micromolar to capture the full dose-response curve.

3. Assay Execution:

  • Wash the cells once with warm assay buffer.
  • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM). The PDE inhibitor is critical as it prevents the degradation of cAMP, thereby amplifying the signal.
  • Add 50 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known agonist like NECA as a positive control.
  • Incubate the plate at 37°C for 30 minutes. This incubation time must be optimized and kept consistent. For the prodrug, a longer pre-incubation time might be necessary to allow for metabolic conversion.

4. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions precisely.

5. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).

A[label="1. Seed HEK293-A2A Cells\nin 96-well plate"]; B[label="2. Incubate for 24 hours\nat 37°C"]; C [label="3. Prepare Serial Dilutions\nof Compounds"]; D [label="4. Wash Cells with\nAssay Buffer"]; E [label="5. Add PDE Inhibitor\n(e.g., IBMX)"]; F [label="6. Add Compound Dilutions\n& Controls"]; G [label="7. Incubate for 30 minutes\nat 37°C"]; H [label="8. Lyse Cells & Measure cAMP\n(e.g., HTRF)"]; I[label="9. Analyze Data:\nPlot Dose-Response Curve,\nCalculate EC50"];

A -> B -> D -> E -> F -> G -> H -> I; C -> F; }

Caption: Experimental workflow for the comparative cAMP assay.

Trustworthiness and Causality: This protocol is self-validating. The inclusion of a potent, standard agonist (NECA or 2-Chloroadenosine itself) provides a benchmark for the maximal system response. A diminished Emax or a significantly right-shifted EC50 for 2-Chloroinosine 3',4',6'-Triacetate would strongly suggest either poor cell permeability, inefficient metabolic activation, or inherently lower potency of the resulting metabolite at the A2A receptor.

Expert Recommendations and Final Verdict

When to Choose 2-Chloroadenosine:

  • For studies requiring a direct, potent, and rapid activation of extracellular adenosine receptors.

  • When a well-characterized reference compound is needed for validating new assays or screening new compounds.

  • In cell-free systems (e.g., membrane binding assays) where metabolic activation is not possible.

When to Consider 2-Chloroinosine 3',4',6'-Triacetate:

  • For studies aiming to achieve sustained intracellular levels of a nucleoside analog. The prodrug form can act as a reservoir that is gradually metabolized.

  • When investigating intracellular targets, where bypassing membrane transporters is advantageous.

  • In in vivo studies where improved pharmacokinetic properties (like crossing the blood-brain barrier) might be conferred by the lipophilic acetate groups.

References

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]

  • Gallo-Rodriguez, C., et al. (1994). Structure-activity relationships of N6- and 2-substituted adenosines as A1 and A3-adenosine receptor agonists. Journal of Medicinal Chemistry, 37(5), 636-646. [Link]

Validation of analytical methods for 2-Chloroinosine 3',4',6'-Triacetate detection

Author: BenchChem Technical Support Team. Date: February 2026

Validation of analytical methods for 2-Chloroinosine 3',4',6'-Triacetate (CAS: 41623-86-3), a critical intermediate in the synthesis of purine nucleoside analogs such as Cladribine and Nelarabine.

Executive Summary: The Criticality of Intermediate Control

In the synthesis of nucleoside analogs (e.g., Cladribine, Nelarabine), 2-Chloroinosine 3',4',6'-Triacetate (chemically 2',3',5'-tri-O-acetyl-2-chloroinosine) serves as a pivotal hydrophobic intermediate. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide compares the two industry-standard methodologies for its detection and quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV remains the "workhorse" for routine Quality Control (QC), LC-MS/MS is indispensable for genotoxic impurity profiling and trace analysis.

Technical Note on Nomenclature
  • Common Name: 2-Chloroinosine 3',4',6'-Triacetate[1][2][3][]

  • CAS Registry Number: [1][]

  • Chemical Structure: The "3',4',6'" numbering often appears in catalog databases but refers to the standard 2',3',5'-tri-O-acetyl-β-D-ribofuranosyl moiety attached to a 2-chlorohypoxanthine base. The molecular formula is C₁₆H₁₇ClN₄O₈ (MW: 428.78).

Methodological Landscape: HPLC-UV vs. LC-MS/MS

The choice of method depends on the Analytical Target Profile (ATP) defined in your control strategy.

FeatureHPLC-UV (The Workhorse) LC-MS/MS (The Specialist)
Primary Application Routine QC, Assay (>98%), PurityTrace Impurity (<0.05%), Genotoxic Screening
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Specificity Moderate (Relies on Retention Time)High (Mass-to-Charge Ratio + Fragmentation)
Linearity Range Broad (10 – 1000 µg/mL)Narrow/Dynamic (1 – 1000 ng/mL)
Cost Per Run Low ($)High (

$)
Throughput High (15-20 min run)Moderate (Requires equilibration/cleaning)
Decision Matrix: Which Method to Choose?

DecisionMatrix Start Sample Type Routine Routine Production Batch Release Start->Routine Trace Impurity Profiling Cleaning Validation Start->Trace HPLC Method A: HPLC-UV (Robust, Low Cost) Routine->HPLC LCMS Method B: LC-MS/MS (High Sensitivity) Trace->LCMS Result1 Pass/Fail Criteria (>98% Purity) HPLC->Result1 Result2 Quantify < 0.1% Identify Unknowns LCMS->Result2

Figure 1: Analytical Workflow Decision Matrix based on manufacturing stage.

Deep Dive: HPLC-UV Validation Protocol (Standard QC)

This protocol is designed to meet ICH Q2(R2) guidelines for assay and purity testing.[5]

Causality of Conditions
  • Column Selection (C18): The triacetate groups make the molecule significantly more hydrophobic than the parent nucleoside. A C18 column ensures adequate retention and separation from polar precursors (like 2-chloroinosine).

  • Mobile Phase (Acidic pH): A pH of ~3.0 (using phosphate or formate) suppresses the ionization of the purine base, sharpening peak shape and preventing tailing.

  • Wavelength (260 nm): Purines have a characteristic absorption maximum (λmax) near 260 nm due to the conjugated π-system of the heterocyclic base.

Step-by-Step Protocol

Equipment: Agilent 1260 Infinity II or Waters Alliance e2695. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 90% A / 10% B (Equilibration)

    • 15 min: 10% A / 90% B (Elute hydrophobic triacetate)

    • 20 min: 10% A / 90% B (Wash)

    • 21 min: 90% A / 10% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve 10 mg of 2-Chloroinosine Triacetate in 10 mL of Acetonitrile (Note: Insoluble in water). Dilute to 0.1 mg/mL with Mobile Phase A/B (50:50).

  • Detection: UV at 260 nm. Flow rate: 1.0 mL/min.[6][7] Temp: 30°C.

Self-Validating System Suitability (SST)

Before every run, the system must pass these criteria to ensure trustworthiness:

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).

  • Theoretical Plates: > 5000 (Ensures column efficiency).

  • RSD of Retention Time: < 1.0% (n=6 injections).

Deep Dive: LC-MS/MS Validation Protocol (Trace Analysis)

Used when detecting the triacetate as a genotoxic impurity in the final drug substance (Cladribine).

Causality of Conditions
  • Ionization (ESI+): Nucleosides protonate easily on the nitrogen atoms of the purine ring. Positive mode provides the highest sensitivity.

  • Buffer (Volatile): Phosphate buffers are forbidden in MS. We use 0.1% Formic Acid to provide protons for ionization without suppressing the signal.

Step-by-Step Protocol

Equipment: Thermo Q-Exactive or Sciex Triple Quad 6500+.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol (MeOH provides better ionization for this class than ACN).

  • MS Parameters (Source Dependent):

    • Scan Mode: MRM (Multiple Reaction Monitoring).

    • Precursor Ion: m/z 429.1 [M+H]⁺

    • Product Ion (Quantifier): m/z 171.0 (Loss of triacetyl-ribose sugar, leaving the 2-chlorohypoxanthine base).

    • Product Ion (Qualifier): m/z 135.0 (Further fragmentation of the base).

  • Linearity Strategy:

    • Prepare standards from 1 ng/mL to 1000 ng/mL.

    • Use a weighted linear regression (1/x²) to account for heteroscedasticity at the lower end.

Experimental Validation Framework (ICH Q2(R2))

To validate these methods, execute the following experiments. This framework ensures your data stands up to regulatory scrutiny (FDA/EMA).

ParameterExperimental DesignAcceptance Criteria
Specificity Inject: Blank, Placebo, Pure Standard, and Forced Degradation Sample (Acid/Base/Oxidation).No interference at retention time of analyte. Purity angle < Purity threshold (PDA).
Linearity 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).R² ≥ 0.999.[6] Residual plot shows no trend.
Accuracy Spike analyte into matrix at 3 levels (Low, Med, High) in triplicate.Recovery: 98.0% – 102.0% (HPLC); 80-120% (LC-MS trace).
Precision Repeatability: 6 injections of 100% standard.RSD ≤ 1.0% (HPLC); RSD ≤ 5.0% (LC-MS).
Robustness Deliberately vary: Flow (±0.1 mL/min), Temp (±5°C), pH (±0.2).System Suitability parameters remain within limits.
Validation Logic Flow

ValidationFlow Start Validation Plan (ICH Q2(R2)) Spec 1. Specificity (No Interference) Start->Spec Spec->Start Fail (Redesign Method) Lin 2. Linearity & Range (R² > 0.999) Spec->Lin Pass AccPrec 3. Accuracy & Precision (Recovery & RSD) Lin->AccPrec Pass Robust 4. Robustness (Parameter Variation) AccPrec->Robust Pass Report Final Validation Report Robust->Report Pass

Figure 2: Sequential validation workflow ensuring method integrity.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Link

  • BOC Sciences. (2024). 2-Chloroinosine 3',4',6'-Triacetate Product Data.

  • David Publishing. (2015). Developing an Efficient Technology for Key Intermediates Production Used in Enzymatic Synthesis of Cladribine and Nelarabine. Journal of Life Sciences. Link

  • National Institutes of Health (NIH). (2010). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. PubMed Central. Link

  • Common Chemistry. (2024). CAS Registry Number 41623-86-3 Detail.[1][] American Chemical Society. Link

Sources

Comparative Stability Study: 2-Chloroinosine vs. 2',3',5'-Tri-O-acetyl-2-chloroinosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Chloroinosine (2-Cl-Ino) and its protected derivative, 2',3',5'-Tri-O-acetyl-2-chloroinosine (TAC-Ino) . It is designed for pharmaceutical scientists optimizing synthesis routes or formulation stability.

Executive Summary

2-Chloroinosine is a critical guanosine analog used as an intermediate in the synthesis of nucleoside antibiotics and antileukemic agents (e.g., Cladribine). Its stability profile is defined by the susceptibility of the N-glycosidic bond to acid hydrolysis.[1][2]

In contrast, Triacetate-2-chloroinosine (TAC-Ino) serves as a lipophilic, protected precursor. While it offers superior stability against oxidative stress and depurination in solid-state storage, it introduces extreme sensitivity to base-catalyzed hydrolysis (saponification) .

Key Finding: The triacetate form is the preferred vehicle for anhydrous processing and long-term solid storage, whereas the free nucleoside is the thermodynamically stable form in neutral aqueous biological systems.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the structural differences is the prerequisite for interpreting stability data.

Feature2-Chloroinosine (Free Nucleoside)2',3',5'-Tri-O-acetyl-2-chloroinosine
CAS Registry 13276-43-272206-36-7 (Analogous)
Molecular Formula C₁₀H₁₁ClN₄O₅C₁₆H₁₇ClN₄O₈
Molecular Weight 302.67 g/mol 428.78 g/mol
Solubility (Water) Moderate (Soluble in hot water)Insoluble (Hydrophobic)
Solubility (Organics) DMSO, DMFDCM, Ethyl Acetate, Acetone
LogP (Lipophilicity) ~ -0.8 (Hydrophilic)~ 1.5 (Lipophilic)
Primary Degradation N-Glycosidic Bond Cleavage (Acid)Ester Hydrolysis (Base)

Degradation Pathways & Mechanisms

The stability of these two forms is governed by competing hydrolytic mechanisms.

Acidic Conditions (pH < 3.0)
  • Free Nucleoside: The primary failure mode is depurination . Protonation occurs at N7 of the purine ring.[2] Although the electron-withdrawing 2-chloro group reduces the basicity of N7 (making it more stable than native Guanosine), cleavage of the C1'–N9 glycosidic bond still occurs, releasing free 2-chlorohypoxanthine and Ribose.

  • Triacetate: The acetyl groups provide steric bulk and reduce the local dielectric constant, slightly retarding protonation. However, under strong acid, the glycosidic bond will eventually cleave, or acid-catalyzed deacetylation will occur first.

Basic Conditions (pH > 8.0)
  • Free Nucleoside: Relatively stable.[3] At high pH (>12), ionization of the sugar hydroxyls or ring opening of the base may occur.

  • Triacetate: Highly unstable. Hydroxide ions (

    
    ) rapidly attack the carbonyl carbons of the acetyl esters, leading to sequential deacetylation (TAC-Ino 
    
    
    
    Diacetate
    
    
    Monoacetate
    
    
    Free Nucleoside).
Visualized Degradation Pathways

The following diagram illustrates the divergent fates of the two molecules under stress.

DegradationPathways TAC Triacetate-2-Cl-Inosine (Lipophilic Protected Form) Free 2-Chloroinosine (Free Nucleoside) TAC->Free Base Hydrolysis (Fast) Deacetylation (pH > 8) Base 2-Chlorohypoxanthine (Free Base) TAC->Base Strong Acid (Slow) Glycosidic Cleavage Free->Base Acid Hydrolysis (pH < 3) Depurination Ribose Ribose / Acetylated Ribose Free->Ribose + Sugar Byproduct

Figure 1: Divergent degradation pathways. Red arrows indicate primary failure modes.

Experimental Protocol: Comparative Stability Profiling

To objectively compare these forms, the following Self-Validating HPLC Protocol is recommended. This method separates the highly polar free nucleoside from the non-polar triacetate and degradation products.

Materials & Equipment
  • Instrument: HPLC with UV-Vis Detector (DAD).[4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Wavelength: 260 nm (λmax for chloropurines).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[5]

Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibrate / Elute Polar Impurities
5.0955Elute 2-Chloroinosine (Free)
15.01090Elute Triacetate Form
20.01090Wash Column
21.0955Re-equilibrate
Stress Testing Workflow

The following workflow ensures data integrity by running parallel stress tests.

ExperimentalWorkflow cluster_Stress Stress Conditions (37°C, 24h) Start Sample Prep (1 mg/mL in DMSO) Acid 0.1N HCl Start->Acid Base 0.1N NaOH Start->Base Oxid 3% H2O2 Start->Oxid Neut Neutralization Acid->Neut Base->Neut HPLC HPLC-UV Analysis (Gradient Method) Oxid->HPLC Neut->HPLC Data Calculate % Recovery & Impurity Profile HPLC->Data

Figure 2: Standardized stress testing workflow for nucleoside stability validation.

Comparative Results & Discussion

The following data summarizes the performance of both forms based on kinetic principles and literature values for purine nucleosides [1, 2].

Stability Data Summary
ConditionParameter2-Chloroinosine (Free)Triacetate-2-Cl-Inosine
Acid (pH 1.0, 37°C)

(Half-life)
~4–6 Hours~5–8 Hours (Slightly Protected)
Base (pH 11, 25°C)

(Half-life)
> 48 Hours< 10 Minutes (Rapid Hydrolysis)
Oxidation (H₂O₂) % Degradation< 5%< 1% (Hydroxyls Protected)
Thermal (Solid, 60°C) Shelf LifeStable (> 2 Years)Very Stable (> 3 Years)
Discussion of Causality[11]
  • The "Base" Vulnerability: The triacetate form is an ester . In basic media, the hydroxide ion is a potent nucleophile that attacks the carbonyl carbon. This reaction is orders of magnitude faster than the glycosidic bond cleavage of the free nucleoside. Recommendation: Never expose the triacetate to aqueous buffers > pH 7.5.

  • The "Acid" Resilience: While ribonucleosides are generally more stable than deoxy-analogs (like Cladribine/2-CdA), the N-glycosidic bond is still the weak link. The 2-chloro substituent exerts an electron-withdrawing effect, reducing the electron density at N7. Since protonation of N7 is the rate-limiting step for depurination [3], 2-chloroinosine is intrinsically more acid-stable than Inosine or Guanosine , but less stable than pyrimidines.

Application Guide

Based on the stability data, the following usage recommendations apply:

When to use Triacetate-2-Chloroinosine:
  • Synthetic Intermediate: When performing reactions requiring anhydrous conditions or protection of hydroxyl groups (e.g., chlorination at C6 to form 2,6-dichloropurine riboside).

  • Lipid Formulations: For drug delivery systems requiring high lipophilicity (LogP > 1).

  • Long-term Storage: The lack of exposed hydroxyls reduces hygroscopicity, preventing moisture-mediated degradation.

When to use Free 2-Chloroinosine:
  • Aqueous Studies: For biological assays, enzyme kinetics, or cell culture where DMSO tolerance is low.

  • Final API Form: Most nucleoside drugs are administered as the free nucleoside or phosphate prodrug to ensure water solubility and bioavailability.

References

  • Tarasiuk, A., et al. (1994).[6] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.[6] Link

  • Suzuki, T., et al. (2001).[3] Formation of 2-chloroinosine from guanosine by treatment of HNO2 in the presence of NaCl.[3] Bioorganic & Medicinal Chemistry, 9(11), 2937-2941.[3] Link

  • Zoltewicz, J. A., et al. (1970). Hydrolysis of Nucleosides. Journal of the American Chemical Society.
  • Reichelova, V., et al. (1995). Liquid chromatographic study of acid stability of 2-chloro-2'-deoxyadenosine and related analogues. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 711-714.[7] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloroinosine 3',4',6'-Triacetate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the dynamic landscape of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide addresses the safe handling of 2-Chloroinosine 3',4',6'-Triacetate, a compound for which specific, comprehensive safety data may be limited. In such cases, our approach must be guided by established principles of chemical safety, drawing from our understanding of analogous structures.

The foundational principle of this guide is to treat 2-Chloroinosine 3',4',6'-Triacetate as a pharmaceutical-related compound of unknown potency . This conservative stance ensures we implement robust protective measures that account for unforeseen hazards. This document provides the essential, immediate safety and logistical information required for its handling, from personal protective equipment (PPE) selection to operational workflows and disposal.

Hazard Assessment: A Mechanistic Perspective

  • Core Compound (2-Chloroinosine): The available Material Safety Data Sheet (MSDS) for 2-Chloroinosine indicates it is a pharmaceutical-related compound whose physiological effects are not fully characterized. Standard prudent practice requires us to assume it may be harmful if ingested, inhaled, or absorbed through the skin[1].

  • Chlorinated Organic Moiety: The presence of a chloro- group on the purine ring is significant. Chlorinated organic compounds can possess varying levels of toxicity. Furthermore, under fire conditions, they may decompose to release irritating and toxic gases, such as hydrogen chloride and nitrogen oxides[1].

  • Acetate Groups: The 3',4',6'-triacetate modifications make the molecule more lipophilic than its parent nucleoside, which could potentially facilitate absorption through the skin.

  • Physical Form: As a solid or powder, the primary route of exposure during handling (e.g., weighing) is through inhalation of airborne particles and contamination of skin and surfaces.

Given these factors, we must assume the compound can cause skin, eye, and respiratory irritation and may have unknown systemic toxicity[2][3].

The Hierarchy of Controls: A Foundational Safety Philosophy

Before we even consider PPE, our primary goal is to minimize exposure through more effective means. PPE is the last line of defense[4].

  • Engineering Controls: These are the most critical. All work involving solid 2-Chloroinosine 3',4',6'-Triacetate or its concentrated solutions must be performed within a certified chemical fume hood or a similar containment device (e.g., a glove box)[1]. This protects against inhalation of powders or vapors.

  • Administrative Controls: Access to areas where the compound is handled should be limited to trained personnel. Designate specific areas for its use and clearly label them.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when using engineering controls.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a system designed to provide a comprehensive barrier against chemical exposure. All PPE should be inspected for integrity before each use.

Essential PPE for Handling 2-Chloroinosine 3',4',6'-Triacetate
PPE ItemSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant, disposable nitrile gloves.The inner glove protects against contamination during the removal of the outer glove. Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination is suspected[4][5].
Body Protection Disposable, solid-front, back-tying chemical-resistant gown over a standard lab coat.A disposable gown shown to be resistant to hazardous drugs provides a higher level of protection against spills than a standard lab coat alone. The back-tying design reduces the chance of frontal contamination upon removal[5][6].
Eye & Face Protection Tight-fitting, non-vented safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.Goggles provide a seal around the eyes to protect against powders and splashes. Standard safety glasses with side shields are insufficient. A face shield adds a crucial layer of protection for the entire face during procedures like reconstituting powders or handling larger volumes[4][7].
Respiratory Protection NIOSH-approved N95 respirator (or higher).Required when handling the powder outside of a containment device (not recommended) or during spill cleanup. A fit-test is mandatory for proper use. Note that a standard surgical mask does not protect the wearer from inhaling chemical particulates[6].

Operational Plan: A Step-by-Step Handling Protocol

Procedural discipline is key to ensuring safety. Follow this workflow for all operations involving 2-Chloroinosine 3',4',6'-Triacetate.

Step 1: Preparation
  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and a designated hazardous waste container inside the fume hood.

  • Ensure an appropriate chemical spill kit is accessible.

Step 2: Donning PPE

The sequence is critical to avoid contamination.

  • Don inner gloves.

  • Don lab coat and disposable gown, tying securely at the back[8].

  • Don N95 respirator (if required by your risk assessment).

  • Don safety goggles and face shield.

  • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown[8].

Step 3: Chemical Handling (Inside Fume Hood)
  • Carefully weigh the solid compound on a weigh boat. Avoid creating dust.

  • If creating a solution, add the solvent to the solid slowly to prevent splashing.

  • Cap all containers securely when not in immediate use.

  • Clean any minor spills within the hood immediately using appropriate absorbent material[1].

Step 4: Doffing PPE

This is a potential point of self-contamination and must be done carefully.

  • Remove outer gloves. Dispose of them in the hazardous waste container.

  • Remove face shield and goggles.

  • Remove disposable gown, rolling it inward on itself. Dispose of it.

  • Remove inner gloves, peeling them off without touching the outer surface. Dispose of them.

  • Remove respirator (if worn).

  • Wash hands thoroughly with soap and water[2][9].

The following diagram illustrates this comprehensive safety workflow.

cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Handling (in Fume Hood) cluster_doff Phase 4: Doffing PPE cluster_dispose Phase 5: Final Steps prep1 Verify Fume Hood Function prep2 Assemble Materials & Waste Container prep1->prep2 prep3 Locate Spill Kit prep2->prep3 don1 Inner Gloves prep3->don1 Enter Lab Area don2 Gown Over Lab Coat don1->don2 don3 Goggles & Face Shield don2->don3 don4 Outer Gloves (over cuffs) don3->don4 handle1 Weigh Solid don4->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Cap Containers handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 Work Complete doff2 Remove Gown doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 dispose1 Seal & Label Hazardous Waste doff4->dispose1 wash Wash Hands Thoroughly dispose1->wash

Caption: Workflow for handling 2-Chloroinosine 3',4',6'-Triacetate.

Spill and Disposal Plan

Spill Response

For a small spill inside a fume hood:

  • Alert others in the area.

  • Wearing your full PPE, cover the spill with an appropriate absorbent material (e.g., diatomite)[2].

  • Carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.

  • Wipe the area with a suitable solvent (e.g., alcohol), followed by soap and water[1][2]. Place all cleaning materials in the waste container.

Waste Disposal
  • Chemical Waste: All unused 2-Chloroinosine 3',4',6'-Triacetate and its solutions are to be considered hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, gowns, weigh boats, pipette tips, cleaning materials) must be disposed of as solid hazardous chemical waste[1].

  • Containers: Do not reuse product containers. Dispose of empty containers as hazardous waste[1]. All waste must be collected in properly sealed and labeled containers for disposal by your institution's environmental health and safety department according to local and federal regulations[1][10].

By adhering to these protocols, we uphold our commitment to safety, ensuring that our pursuit of scientific advancement is both responsible and secure.

References

  • Safety Data Sheet. (2007, September 12). Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 22). Fisher Scientific.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 21). Tokyo Chemical Industry.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Aldrich - 316512 - • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • Safety Data Sheet - ChemScene. (2025, December 8). ChemScene.
  • SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (n.d.). Isell Ltd.
  • Personal Protective Equipment (PPE). (2023, July 10). Association paritaire pour la santé et la sécurité au travail du secteur affaires sociales.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Pure Chemical Corporation.
  • MATERIAL SAFETY DATA SHEETS 2-CHLOROINOSINE. (n.d.). Cleanchem Laboratories.
  • PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES. (2015, October 24). Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment - POGO Satellite Manual. (n.d.). POGO.
  • Safety Data Sheet - Cayman Chemical. (2024, September 24). Cayman Chemical.
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Method Chemicals Disposal. (n.d.). OSU Seafood Lab.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。